molecular formula C11H16N6O3 B12402763 2'-Deoxy-8-methylamino-adenosine

2'-Deoxy-8-methylamino-adenosine

Cat. No.: B12402763
M. Wt: 280.28 g/mol
InChI Key: QPKHFQHVYJMSQB-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxy-8-methylamino-adenosine is a useful research compound. Its molecular formula is C11H16N6O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

(2R,3R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H16N6O3/c1-13-11-16-8-9(12)14-4-15-10(8)17(11)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,16)(H2,12,14,15)/t5-,6-,7-/m1/s1

InChI Key

QPKHFQHVYJMSQB-FSDSQADBSA-N

Isomeric SMILES

CNC1=NC2=C(N=CN=C2N1[C@H]3C[C@H]([C@H](O3)CO)O)N

Canonical SMILES

CNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis of 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical synthesis of 2'-Deoxy-8-methylamino-adenosine, a modified nucleoside of interest to researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the bromination of 2'-deoxyadenosine (B1664071), followed by a nucleophilic substitution with methylamine (B109427). This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a straightforward and well-established chemical route. The process begins with the electrophilic bromination of the C8 position of the purine (B94841) ring of 2'-deoxyadenosine. The resulting 8-bromo-2'-deoxyadenosine (B120125) is a key intermediate that readily undergoes nucleophilic aromatic substitution. The final product is then obtained by reacting this intermediate with methylamine, which displaces the bromide to form the desired 8-methylamino substituent.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 8-substituted-2'-deoxyadenosine analogs.

Step 1: Synthesis of 8-Bromo-2'-deoxyadenosine

This procedure details the bromination of 2'-deoxyadenosine to yield the key intermediate, 8-bromo-2'-deoxyadenosine.

Materials:

  • 2'-Deoxyadenosine

  • Sodium acetate

  • Bromine

  • Deionized water

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2'-deoxyadenosine in a 1 M aqueous solution of sodium acetate.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine in water to the cooled solution. The reaction mixture is typically stirred at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • The resulting precipitate, 8-bromo-2'-deoxyadenosine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of 8-bromo-2'-deoxyadenosine with methylamine to produce the final compound.

Materials:

  • 8-Bromo-2'-deoxyadenosine

  • Methylamine solution (in methanol (B129727) or water)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

  • Suspend 8-bromo-2'-deoxyadenosine in methanol in a round-bottom flask.[1][2]

  • Add an excess of methylamine solution to the suspension.

  • The reaction mixture is then heated to reflux (approximately 65°C) and stirred for several hours to overnight.[1] More vigorous conditions, such as elevated temperatures, are often required for the synthesis of 8-monosubstituted-amino-2'-dA nucleosides.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford pure this compound.[2]

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis. While a specific yield for this compound is not explicitly reported in the surveyed literature, the synthesis of similar 8-substituted-amino-2'-deoxyadenosine analogs proceeds in moderate to good yields.[1]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Yield
2'-DeoxyadenosineC₁₀H₁₃N₅O₃251.24-
8-Bromo-2'-deoxyadenosineC₁₀H₁₂BrN₅O₃330.14~73%
This compound C₁₁H₁₆N₆O₃ 280.28 60-97% (for analogs) [1]

Characterization Data (Expected):

  • ¹H NMR: Spectral data would confirm the presence of the methyl group protons, the deoxyribose protons, and the aromatic protons of the purine ring.

  • ¹³C NMR: The carbon spectrum would show signals corresponding to the methyl carbon, the deoxyribose carbons, and the carbons of the purine system.

  • HRMS (High-Resolution Mass Spectrometry): The measured mass would correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 2'-deoxyadenosine.

Synthesis_Workflow start_material 2'-Deoxyadenosine intermediate 8-Bromo-2'-deoxyadenosine start_material->intermediate Step 1: Bromination final_product This compound intermediate->final_product Step 2: Nucleophilic Substitution reagent1 Bromine, Sodium Acetate reagent1->start_material reagent2 Methylamine, Methanol, Heat reagent2->intermediate

Caption: Synthetic pathway for this compound.

References

Physical and chemical properties of 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog with significant potential in cancer research. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound is a modified purine nucleoside. Its core structure consists of an adenine (B156593) base, a deoxyribose sugar, and a methylamino group at the 8th position of the purine ring.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Molecular Formula C11H16N6O3--INVALID-LINK--[1]
Molecular Weight 280.28 g/mol --INVALID-LINK--[1]
CAS Number 13389-10-1--INVALID-LINK--[2]
IUPAC Name (2R,3R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol--INVALID-LINK--[1]
Predicted Boiling Point 634.5±65.0 °C--INVALID-LINK--
Predicted Density 1.85±0.1 g/cm³--INVALID-LINK--
Predicted pKa 13.78±0.60--INVALID-LINK--
XLogP3 -0.2--INVALID-LINK--[1]
Hydrogen Bond Donor Count 4--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 7--INVALID-LINK--[1]
Rotatable Bond Count 3--INVALID-LINK--[1]
Exact Mass 280.12838839 Da--INVALID-LINK--[1]
Monoisotopic Mass 280.12838839 Da--INVALID-LINK--[1]
Topological Polar Surface Area 131 Ų--INVALID-LINK--[1]
Heavy Atom Count 20--INVALID-LINK--[1]

Stability and Solubility: While specific quantitative stability and solubility data for this compound are not readily available in the literature, general characteristics can be inferred from related compounds. Purine nucleoside analogs are typically stable under standard laboratory conditions when stored as a solid, preferably in a cool, dark, and dry place. In solution, their stability can be influenced by pH, temperature, and the solvent used. For instance, studies on adenosine (B11128) solutions have demonstrated good stability in common infusion fluids like 0.9% sodium chloride and 5% dextrose for up to 14 days at both refrigerated and room temperatures.[3][4]

Solubility is expected to be moderate in aqueous solutions and higher in organic solvents like DMSO and DMF.

Biological Activity and Mechanism of Action

This compound is classified as a purine nucleoside analog and exhibits broad antitumor activity, particularly against indolent lymphoid malignancies.[5][6][7] Its primary mechanisms of action are the inhibition of DNA synthesis and the induction of apoptosis.[5][6][7]

As a nucleoside analog, it is likely metabolized within the cell to its triphosphate form. This triphosphate analog can then interfere with DNA synthesis in several ways:

  • Competitive Inhibition of DNA Polymerases: The triphosphate form can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).

  • DNA Chain Termination: Upon incorporation into a growing DNA strand, the modified nucleoside can lead to chain termination, preventing further elongation.

  • Induction of DNA Damage: The incorporation of the analog can create structural distortions in the DNA, leading to strand breaks and the activation of DNA damage response pathways.

The accumulation of DNA damage and the stalling of replication forks trigger cellular stress signals that converge on the intrinsic pathway of apoptosis.

Signaling Pathways

The induction of apoptosis by this compound is believed to be primarily mediated through the intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism for purine nucleoside analogs. The following diagram illustrates the proposed signaling cascade.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade 2d8mA This compound DNA_Incorp Incorporation into DNA 2d8mA->DNA_Incorp Replication_Stress Replication Stress & DNA Strand Breaks DNA_Incorp->Replication_Stress ATM_ATR Activation of ATM/ATR Kinases Replication_Stress->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bcl2_family Upregulation of pro-apoptotic Bcl-2 family proteins (Bax, Bak) p53->Bcl2_family Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Intrinsic Apoptosis Signaling Pathway

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following protocols are based on established methods for the synthesis, purification, and analysis of closely related 8-substituted 2'-deoxyadenosine (B1664071) analogs and can be adapted for the target compound.

The synthesis can be approached via a nucleophilic substitution reaction on an 8-halogenated or 8-azido-2'-deoxyadenosine (B140859) precursor. The following is a representative workflow.

synthesis_workflow Start 2'-Deoxyadenosine Bromination Bromination (e.g., Br₂ in buffer) Start->Bromination Intermediate 8-Bromo-2'-deoxyadenosine (B120125) Bromination->Intermediate Substitution Nucleophilic Substitution (Methylamine in solvent) Intermediate->Substitution Product This compound Substitution->Product Purification Purification (HPLC) Product->Purification

General Synthesis Workflow

Protocol Outline:

  • Bromination of 2'-Deoxyadenosine: 2'-Deoxyadenosine is dissolved in a suitable buffer (e.g., acetate (B1210297) buffer). Bromine water is added dropwise at room temperature, and the reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, 8-bromo-2'-deoxyadenosine, is then isolated.

  • Nucleophilic Substitution: The 8-bromo-2'-deoxyadenosine intermediate is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMF). An excess of methylamine (B109427) (as a solution in a solvent like ethanol or THF) is added, and the reaction mixture is heated in a sealed vessel. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.

Reverse-phase HPLC is a standard method for the purification of nucleoside analogs.

Table 2: Representative HPLC Purification Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or 10 mM Ammonium Acetate
Gradient A linear gradient from 5% to 50% Mobile Phase B over 30 minutes
Flow Rate 1.0 mL/min for analytical scale; scalable for preparative scale
Detection UV absorbance at 260 nm
Temperature Ambient or controlled (e.g., 25 °C)

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

Workflow for Analysis and Characterization:

analysis_workflow Purified_Product Purified Product HPLC_Analysis Purity Assessment (Analytical HPLC) Purified_Product->HPLC_Analysis MS_Analysis Identity Confirmation (Mass Spectrometry) Purified_Product->MS_Analysis NMR_Analysis Structural Elucidation (¹H and ¹³C NMR) Purified_Product->NMR_Analysis Final_Characterization Characterized Compound HPLC_Analysis->Final_Characterization MS_Analysis->Final_Characterization NMR_Analysis->Final_Characterization

References

An In-depth Technical Guide to the Structure and Conformation of 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, conformation, and relevant biological aspects of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a modified nucleoside derived from 2'-deoxyadenosine (B1664071), with a methylamino group substituted at the C8 position of the purine ring. Its chemical formula is C₁₁H₁₆N₆O₃, and it has a molecular weight of approximately 280.28 g/mol .[1] The presence of the methylamino group at the 8-position significantly influences the molecule's electronic properties, conformation, and potential biological activity.

Key Structural Features:

  • Purine Core: A bicyclic aromatic system consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring.

  • Deoxyribose Sugar: A five-membered sugar ring lacking a hydroxyl group at the 2' position.

  • Methylamino Substituent: An -NHCH₃ group at the C8 position of the purine ring.

A 2D representation of the chemical structure is provided below:

Caption: 2D chemical structure of this compound.

Conformational Analysis

The conformation of nucleosides is crucial for their biological function, particularly their ability to be incorporated into nucleic acids and interact with enzymes. The key conformational parameters for this compound are the glycosidic bond torsion angle (χ) and the sugar pucker.

Glycosidic Bond Conformation (syn vs. anti)

The orientation of the purine base relative to the deoxyribose sugar is described by the glycosidic torsion angle (χ). There are two major conformations: syn and anti. In the anti conformation, the bulk of the purine base is positioned away from the sugar ring, which is the predominant conformation for standard purine nucleosides in B-DNA. In the syn conformation, the base is rotated so that the six-membered ring is positioned over the sugar.

conformation Syn vs. Anti Conformation anti_base Purine Base anti_sugar Deoxyribose anti_base->anti_sugar Glycosidic Bond (χ) syn_base Purine Base syn_sugar Deoxyribose syn_base->syn_sugar Glycosidic Bond (χ) note 8-substituents favor the syn conformation due to steric hindrance.

Caption: Glycosidic bond conformations in purine nucleosides.

Sugar Pucker

The five-membered deoxyribose ring is not planar and exists in a puckered conformation, typically described as either C2'-endo or C3'-endo. This puckering affects the overall shape of the nucleoside and the phosphate (B84403) backbone in DNA. While specific data for this compound is unavailable, the sugar pucker is known to be in dynamic equilibrium and can be influenced by the glycosidic conformation and intermolecular interactions.

Quantitative Structural Data

Although a crystal structure for this compound has not been reported, X-ray crystallographic data for the closely related compound, 8-(4-methylphenyl)-2'-deoxyadenosine, provides valuable insights into the expected bond lengths and angles. The following tables summarize these data. Note: This data is for a structurally similar analog and may not precisely reflect the values for this compound.

Table 1: Selected Bond Lengths for 8-(4-methylphenyl)-2'-deoxyadenosine

BondLength (Å) - Molecule 1Length (Å) - Molecule 2
N1-C21.341(5)1.342(5)
C2-N31.325(5)1.325(5)
N3-C41.347(5)1.348(5)
C4-C51.378(5)1.373(5)
C5-C61.408(5)1.411(5)
C6-N11.345(5)1.346(5)
C5-N71.385(5)1.383(5)
N7-C81.332(5)1.334(5)
C8-N91.378(5)1.378(5)
N9-C41.370(5)1.370(5)
N9-C1'1.472(5)1.474(5)
C8-C(phenyl)1.485(6)1.483(6)

Table 2: Selected Bond Angles for 8-(4-methylphenyl)-2'-deoxyadenosine

AngleDegrees (°) - Molecule 1Degrees (°) - Molecule 2
C6-N1-C2118.8(3)118.7(3)
N1-C2-N3129.2(4)129.2(4)
C2-N3-C4110.8(3)110.8(3)
N3-C4-C5126.8(4)127.0(4)
C4-C5-C6117.8(4)117.7(4)
C5-C6-N1116.5(4)116.5(4)
C5-N7-C8104.3(3)104.4(3)
N7-C8-N9114.1(3)114.0(3)
C8-N9-C4105.1(3)105.2(3)
N7-C8-C(phenyl)122.5(4)122.9(4)
N9-C8-C(phenyl)123.4(4)123.1(4)

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 8-amino-substituted 2'-deoxyadenosine analogs involves the nucleophilic displacement of a halogen at the 8-position. The following is a representative protocol based on published methods.

synthesis Synthetic Pathway for this compound start 8-Bromo-2'-deoxyadenosine reagent Methylamine (B109427) (CH₃NH₂) in Methanol (B129727) start->reagent Nucleophilic Substitution conditions Heat (e.g., 65°C) reagent->conditions product This compound conditions->product purification Column Chromatography product->purification

Caption: A generalized synthetic workflow.

Detailed Methodology:

  • Starting Material: 8-Bromo-2'-deoxyadenosine is used as the precursor.

  • Reaction: The starting material is suspended in a suitable solvent, typically methanol. An excess of methylamine is added to the suspension.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from room temperature to approximately 65°C, depending on the reactivity of the amine. The reaction is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the solvent and excess amine are removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel, using a gradient of methanol in dichloromethane (B109758) as the eluent, to yield the pure this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of nucleosides in solution. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for elucidating the glycosidic torsion angle.

Experimental Workflow for NMR Analysis:

nmr_workflow NMR-Based Conformational Analysis Workflow sample_prep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d₆) nmr_acq NMR Data Acquisition (1D ¹H, ¹³C, and 2D NOESY spectra) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc noesy_analysis Analysis of NOESY Cross-Peaks data_proc->noesy_analysis conclusion Determination of Glycosidic Conformation (syn or anti) noesy_analysis->conclusion

Caption: Workflow for determining nucleoside conformation using NMR.

Key Principles of NOESY for Conformation Determination:

  • In the anti conformation, the H8 proton of the purine base is in close proximity to the H1' and H2' protons of the deoxyribose sugar, resulting in observable NOE cross-peaks between them.

  • In the syn conformation, the H8 proton is distant from H1' and H2', but is close to the H3' proton. Therefore, a strong NOE between H8 and H3' is indicative of a syn conformation. For 8-substituted purines, the protons of the substituent (e.g., the methyl group in 8-methylamino) will show NOEs to the sugar protons, providing further evidence for the preferred conformation.

Biological Activity and Potential Signaling Pathways

This compound, as a purine nucleoside analog, is anticipated to exhibit biological activities similar to other compounds in its class, such as antitumor effects.[2] The proposed mechanisms of action for related adenosine (B11128) analogs primarily involve the inhibition of DNA synthesis and the induction of apoptosis.

Proposed Mechanism of Action
  • Cellular Uptake: The nucleoside analog is transported into the cell via nucleoside transporters.

  • Phosphorylation: Once inside the cell, it is phosphorylated by cellular kinases (e.g., deoxycytidine kinase or adenosine kinase) to its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation upon incorporation. It can also inhibit ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication.[3]

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of the triphosphate analog can trigger programmed cell death (apoptosis).

Potential Apoptotic Signaling Pathway

The induction of apoptosis by related nucleoside analogs often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A plausible pathway for this compound is outlined below.

apoptosis_pathway Potential Apoptotic Pathway cluster_cell Cancer Cell dMA This compound dMATP Triphosphate Metabolite dMA->dMATP Phosphorylation dna_pol DNA Polymerase Inhibition dMATP->dna_pol rr Ribonucleotide Reductase Inhibition dMATP->rr dna_damage DNA Damage / Replication Stress dna_pol->dna_damage rr->dna_damage cyto_c Cytochrome c Release (from Mitochondria) dna_damage->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A proposed intrinsic apoptotic pathway.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further experimental studies are required to fully elucidate the precise structural details and the complete spectrum of its biological activities.

References

Discovery and history of 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-8-methylamino-adenosine is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. As a member of the broader class of 8-substituted-2'-deoxyadenosine derivatives, its structural modifications are intended to confer novel biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and proposed mechanisms of action of this compound, based on available scientific literature. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various cancers. These compounds, structurally similar to endogenous nucleosides like adenosine (B11128) and guanosine, can interfere with vital cellular processes such as DNA and RNA synthesis, ultimately leading to cell death. The modification of the purine ring, particularly at the C8 position, has been a fertile area of research for developing new analogs with improved efficacy and selectivity. This compound falls into this category, featuring a methylamino group at the 8-position of the adenine (B156593) base. This modification is anticipated to alter its interaction with key cellular enzymes and receptors, potentially leading to unique biological effects.

Discovery and History

Detailed information regarding the specific discovery and historical development of this compound, including the pioneering researchers and institutions, is not extensively documented in readily available literature. However, its development can be situated within the broader context of the exploration of 8-substituted purine nucleosides as potential therapeutic agents. Research into this class of compounds has been ongoing for several decades, with a focus on their potential as anticancer, antiviral, and immunomodulatory agents. The synthesis and evaluation of various 8-substituted-2'-deoxyadenosine analogues have been described in the scientific literature, indicating a systematic effort to understand the structure-activity relationships within this chemical space.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 13389-10-1PubChem
Molecular Formula C₁₁H₁₆N₆O₃PubChem
Molecular Weight 280.28 g/mol PubChem
IUPAC Name (2R,3S,5R)-5-(6-amino-8-(methylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-olPubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic displacement of a halogen at the 8-position of a 2'-deoxyadenosine (B1664071) precursor. A general synthetic strategy is outlined below.

General Synthetic Workflow

Synthesis_Workflow Start 2'-Deoxyadenosine Step1 Bromination (e.g., Br₂ in buffer) Start->Step1 Intermediate1 8-Bromo-2'-deoxyadenosine Step1->Intermediate1 Step2 Nucleophilic Substitution (Methylamine, 65°C) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 8-Substituted-2'-Deoxyadenosine Analogues (General)

The following protocol is a generalized procedure based on the synthesis of similar 8-amino-substituted 2'-deoxyadenosine derivatives. Specific reaction conditions for this compound may require optimization.

  • Bromination of 2'-Deoxyadenosine: 2'-Deoxyadenosine is dissolved in a suitable buffer solution (e.g., acetate (B1210297) buffer). Bromine is added dropwise to the solution at room temperature. The reaction is monitored by a suitable method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, 8-bromo-2'-deoxyadenosine, is isolated and purified.

  • Nucleophilic Substitution with Methylamine (B109427): 8-Bromo-2'-deoxyadenosine is dissolved in a suitable solvent (e.g., methanol). An excess of methylamine is added to the solution. The reaction mixture is heated to approximately 65°C and stirred for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel or by preparative HPLC to yield pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been definitively elucidated. However, based on the known activities of other purine nucleoside analogs, it is proposed to exert its biological effects through the following mechanisms:

  • Inhibition of DNA Synthesis: Like many nucleoside analogs, this compound is likely phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication.

  • Induction of Apoptosis: The incorporation of the analog into DNA or the disruption of DNA synthesis can trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).

While the specific signaling pathways affected by this compound are not known, a potential pathway based on the action of other 8-aminopurines is the inhibition of Purine Nucleoside Phosphorylase (PNPase).

Hypothetical Signaling Pathway

Mechanism_of_Action cluster_cell Tumor Cell Compound This compound Phosphorylation Intracellular Phosphorylation Compound->Phosphorylation PNPase PNPase Compound->PNPase Potential Inhibition Triphosphate Active Triphosphate Metabolite Phosphorylation->Triphosphate DNAPolymerase DNA Polymerase Triphosphate->DNAPolymerase Inhibition DNASynthesis DNA Synthesis DNAPolymerase->DNASynthesis Apoptosis Apoptosis DNASynthesis->Apoptosis Disruption leads to PurineMetabolism Purine Metabolism PNPase->PurineMetabolism

Proposed mechanism of action for this compound.

Biological Activity and Quantitative Data

There is a notable lack of publicly available quantitative data on the biological activity of this compound, such as IC₅₀ or EC₅₀ values from specific cell-based or enzymatic assays. The general assertion is that purine nucleoside analogs, as a class, exhibit broad antitumor activity against indolent lymphoid malignancies. However, without specific data for this particular compound, direct comparisons and a thorough evaluation of its potency are not possible at this time. Further research is required to quantify its efficacy and selectivity against various cancer cell lines and to understand its full therapeutic potential.

Conclusion and Future Directions

This compound is a purine nucleoside analog with potential as an anticancer agent. While its discovery and development are part of a broader effort in medicinal chemistry, specific details about its history and biological activity are not well-documented in the public domain. The proposed mechanism of action, involving the inhibition of DNA synthesis and induction of apoptosis, is consistent with that of other nucleoside analogs.

Future research should focus on:

  • Detailed investigation into the synthesis and optimization of the synthetic route.

  • Comprehensive evaluation of its in vitro and in vivo antitumor activity against a panel of cancer cell lines and in animal models.

  • Elucidation of its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

A more thorough understanding of these aspects will be crucial for determining the potential of this compound as a viable therapeutic candidate.

An In-depth Technical Guide to the Cellular Mechanism of Action of 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-8-methylamino-adenosine is a purine (B94841) nucleoside analog with recognized antitumor properties, particularly against indolent lymphoid malignancies.[1][2][3] Its mechanism of action, like other compounds in its class, is predicated on the disruption of fundamental cellular processes, primarily the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. This technical guide delineates the putative cellular and molecular mechanisms through which this compound exerts its cytotoxic effects. The information presented herein is a synthesis of established principles for purine nucleoside analogs and specific findings for closely related compounds, providing a robust framework for understanding this specific molecule.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various hematological and solid tumors. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular machinery, leading to the disruption of nucleic acid metabolism and the initiation of apoptotic cascades. This compound belongs to this class of antimetabolites. While specific comprehensive studies on this compound are not abundant in publicly accessible literature, its mechanism of action can be largely inferred from the extensive research conducted on analogous 2'-deoxyadenosine (B1664071) derivatives. This guide will detail the sequential steps of its presumed cellular activity, from uptake to the eventual execution of cell death.

Cellular Uptake and Metabolism

The journey of this compound into the cell and its subsequent activation are critical prerequisites for its cytotoxic activity.

Cellular Transport

Like other nucleoside analogs, this compound is a hydrophilic molecule and thus requires specialized membrane transporters to enter the cell. The primary conduits for nucleoside transport are the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[4][5] For many deoxyadenosine (B7792050) analogs, transport is mediated by ENTs, which facilitate bidirectional movement of nucleosides down their concentration gradient.[4][5]

Intracellular Phosphorylation: The Activation Step

Upon entering the cell, this compound must be converted into its active triphosphate form. This phosphorylation cascade is initiated by nucleoside kinases. For 2'-deoxyadenosine analogs, the key enzymes in this initial and rate-limiting step are adenosine (B11128) kinase (ADK) and deoxycytidine kinase (dCK).[6][7][8]

  • Adenosine Kinase (ADK): This enzyme catalyzes the phosphorylation of adenosine and some of its analogs to the corresponding monophosphate.[9][10]

  • Deoxycytidine Kinase (dCK): dCK is a crucial enzyme in the salvage pathway of deoxynucleosides and is responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine.[8] It is also responsible for the activation of several anticancer and antiviral nucleoside analogs.[8]

The resulting this compound monophosphate is a substrate for other cellular kinases, which further phosphorylate it to the diphosphate (B83284) and finally to the active this compound triphosphate.

The following table summarizes the key enzymes involved in the uptake and metabolism of this compound, based on the mechanisms of analogous compounds.

Process Key Proteins/Enzymes Function References
Cellular Uptake Equilibrative Nucleoside Transporters (ENTs)Facilitate the transport of the nucleoside analog across the cell membrane.[4][5]
Metabolic Activation (Phosphorylation) Adenosine Kinase (ADK)Catalyzes the initial phosphorylation of the analog to its monophosphate form.[6][9][10]
Deoxycytidine Kinase (dCK)A key enzyme in the salvage pathway that phosphorylates deoxyadenosine analogs.[7][8]
Other Cellular KinasesSequentially phosphorylate the monophosphate to the active triphosphate form.

Core Mechanisms of Cytotoxicity

The cytotoxic effects of this compound triphosphate are believed to be twofold: the inhibition of DNA synthesis and the induction of apoptosis.

Inhibition of DNA Synthesis

The triphosphate analog of this compound can interfere with DNA synthesis through multiple mechanisms:

  • Inhibition of Ribonucleotide Reductase (RNR): The accumulation of deoxyadenosine triphosphate analogs is known to be a potent inhibitor of RNR.[11] This enzyme is critical for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Inhibition of RNR leads to a depletion of the cellular dNTP pool, thereby stalling DNA replication and repair.

  • Incorporation into DNA: The triphosphate analog can be recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the modified base can lead to chain termination or create a structurally altered DNA that is prone to breakage.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key outcome of treatment with deoxyadenosine analogs. The accumulation of the active triphosphate metabolite can trigger apoptosis through several interconnected pathways.

This is a common pathway activated by deoxyadenosine analogs.[12]

  • Mitochondrial Disruption: The triphosphate analog can directly or indirectly cause damage to the mitochondria, leading to the loss of mitochondrial membrane potential.[12]

  • Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm.[12][13]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.[12]

  • Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell, including cleavage of cellular proteins and DNA fragmentation.[13][14]

Some studies on related adenosine analogs have pointed to an alternative apoptotic initiation pathway involving caspase-2.[15] In this scenario, the analog leads to the early activation of caspase-2, which then acts as the initiator caspase to activate downstream effector caspases like caspase-3.[15]

The incorporation of the analog into DNA and the stalling of replication forks can trigger a DNA damage response. This can lead to the activation of cell cycle checkpoints, causing the cell to arrest in the G1/S or G2/M phase.[16][17][18] If the damage is irreparable, the cell is directed towards apoptosis.

The following table summarizes the key cellular effects of this compound.

Cellular Effect Description Key Molecular Players References
Inhibition of DNA Synthesis Depletion of dNTP pools and termination of DNA chain elongation.Ribonucleotide Reductase, DNA Polymerases[11]
Induction of Apoptosis Programmed cell death through mitochondrial-dependent and other pathways.Mitochondria, Cytochrome c, Caspases (9, 3, 2)[12][13][15]
Cell Cycle Arrest Halting of the cell cycle to repair DNA damage, or as a prelude to apoptosis.Checkpoint Kinases[16][17][18]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed cellular pathways affected by this compound.

Metabolic_Activation_of_2_Deoxy_8_methylamino_adenosine Metabolic Activation Pathway Extracellular_DMA This compound (Extracellular) ENT Equilibrative Nucleoside Transporter (ENT) Extracellular_DMA->ENT Uptake Cell_Membrane Cell Membrane Intracellular_DMA This compound (Intracellular) ENT->Intracellular_DMA ADK_dCK Adenosine Kinase (ADK) / Deoxycytidine Kinase (dCK) Intracellular_DMA->ADK_dCK Phosphorylation DMA_MP DMA-Monophosphate ADK_dCK->DMA_MP Kinases Other Kinases DMA_MP->Kinases DMA_DP DMA-Diphosphate Kinases->DMA_DP DMA_TP DMA-Triphosphate (Active Form) Kinases->DMA_TP DMA_DP->Kinases

Caption: Metabolic activation of this compound.

Apoptosis_Induction_by_2_Deoxy_8_methylamino_adenosine Apoptosis Induction Pathways DMA_TP This compound Triphosphate Mitochondria Mitochondria DMA_TP->Mitochondria Damage DNA_Damage DNA Damage / Replication Stress DMA_TP->DNA_Damage Caspase_2 Caspase-2 (Active) DMA_TP->Caspase_2 Alternative Pathway Cytochrome_c Cytochrome c (Release) Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Active) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Active) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Caspase_2->Caspase_3

Caption: Proposed apoptotic pathways induced by this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (Annexin V binding) and membrane integrity (PI staining).

  • Protocol:

    • Treat cells with the desired concentration of this compound for the indicated time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

DNA Fragmentation Assay (DNA Laddering)
  • Principle: Detects the characteristic cleavage of DNA into internucleosomal fragments, which appear as a ladder on an agarose (B213101) gel.[19][20]

  • Protocol:

    • Treat cells with this compound to induce apoptosis.

    • Harvest approximately 1-5 x 10^6 cells and wash with PBS.

    • Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Centrifuge to pellet the nuclei and high molecular weight DNA.

    • Treat the supernatant (containing fragmented DNA) with RNase A and then Proteinase K.

    • Precipitate the DNA with ethanol (B145695).

    • Resuspend the DNA pellet in TE buffer.

    • Run the DNA on a 1.5-2% agarose gel.

    • Visualize the DNA fragments by staining with ethidium (B1194527) bromide or a safer alternative.

Caspase Activity Assay
  • Principle: Measures the activity of specific caspases using a fluorogenic or colorimetric substrate that is cleaved by the active enzyme.[14]

  • Protocol (for Caspase-3):

    • Prepare cell lysates from treated and untreated cells.

    • Incubate the cell lysate with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) in a reaction buffer.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

    • Quantify the caspase activity based on the rate of substrate cleavage.

Cell Cycle Analysis by Propidium Iodide Staining
  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

  • Protocol:

    • Harvest and wash the treated cells.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells to remove the ethanol.

    • Treat with RNase A to degrade RNA.

    • Stain the cells with a solution containing propidium iodide.

    • Analyze the DNA content by flow cytometry.

Experimental_Workflow_for_Mechanism_of_Action Experimental Workflow Cell_Culture Cell Culture (e.g., Lymphoid Malignancy Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Mechanism_Elucidation Mechanism Elucidation Cytotoxicity->Mechanism_Elucidation Annexin_V Annexin V/PI Staining Apoptosis_Analysis->Annexin_V DNA_Laddering DNA Fragmentation Assay Apoptosis_Analysis->DNA_Laddering Caspase_Assay Caspase Activity Assay Apoptosis_Analysis->Caspase_Assay Apoptosis_Analysis->Mechanism_Elucidation Cell_Cycle->Mechanism_Elucidation

Caption: A typical experimental workflow to investigate the mechanism of action.

Conclusion

This compound is a purine nucleoside analog that is presumed to exert its anticancer effects through a multi-pronged mechanism of action that is characteristic of its class. Following cellular uptake via nucleoside transporters, it undergoes intracellular phosphorylation to its active triphosphate form. This active metabolite then disrupts DNA synthesis by inhibiting key enzymes and by being incorporated into DNA, leading to DNA damage. The cellular response to this damage, coupled with potential direct effects on mitochondria, culminates in the induction of apoptosis, a key determinant of its therapeutic efficacy. While the detailed signaling pathways and specific protein interactions for this compound require further dedicated investigation, the framework presented in this guide, based on extensive research on analogous compounds, provides a solid foundation for future research and drug development efforts. Further studies are warranted to elucidate the precise molecular targets and to identify potential biomarkers for predicting clinical response.

References

Unveiling the Therapeutic Potential of 2'-Deoxy-8-methylamino-adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the emerging therapeutic potential of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, synthesis, and preclinical findings.

Introduction

This compound is a synthetic purine nucleoside analog that has garnered interest for its potential antitumor properties. Like other deoxyadenosine (B7792050) analogs, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells.[1] This guide synthesizes the current understanding of this compound, presenting available data, experimental methodologies, and outlining the key signaling pathways implicated in its activity.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₆O₃PubChem
Molecular Weight 280.28 g/mol PubChem
IUPAC Name (2R,3R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-olPubChem
CAS Number 13389-10-1ChemicalBook

Synthesis

The synthesis of 8-substituted 2'-deoxyadenosine (B1664071) derivatives, including this compound, typically involves a multi-step process. A general synthetic scheme starts with a protected 2'-deoxyadenosine derivative, which is then halogenated at the 8-position, commonly using bromine. This 8-bromo-2'-deoxyadenosine (B120125) intermediate serves as a versatile precursor for the introduction of various substituents at the 8-position via nucleophilic substitution reactions. For the synthesis of this compound, the 8-bromo intermediate is reacted with methylamine.

Experimental Protocol: General Synthesis of 8-substituted 2'-deoxyadenosine derivatives

A common approach involves the following key steps:

  • Protection of the hydroxyl groups of 2'-deoxyadenosine to prevent side reactions.

  • Bromination of the protected 2'-deoxyadenosine at the C8 position of the purine ring.

  • Nucleophilic substitution of the bromine atom with the desired amine (in this case, methylamine) to yield the 8-amino substituted derivative.

  • Deprotection of the hydroxyl groups to yield the final product.

Detailed protocols for similar syntheses can be found in the literature, often requiring optimization of reaction conditions, solvents, and catalysts for each specific derivative.

Therapeutic Effects and Mechanism of Action

The therapeutic potential of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is a common mechanism for nucleoside analogs, which can interfere with essential cellular processes after being metabolized within the cell.

Inhibition of DNA Synthesis

Deoxyadenosine analogs are known to inhibit DNA synthesis.[2][3] After cellular uptake, these analogs are phosphorylated to their triphosphate forms. These triphosphates can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or create a structurally altered DNA that is prone to breakage, ultimately halting DNA replication and cell proliferation.

Experimental Protocol: DNA Synthesis Inhibition Assay

The inhibition of DNA synthesis can be quantified using methods such as the incorporation of radiolabeled thymidine (B127349) or a BrdU (Bromodeoxyuridine) incorporation assay.

  • Cell Culture: Plate cancer cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period.

  • Labeling: Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

  • Detection: Fix the cells, denature the DNA, and use an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme to detect the incorporated BrdU.

  • Quantification: Measure the signal (fluorescence or absorbance) which is proportional to the amount of DNA synthesis.

Induction of Apoptosis

Multiple lines of evidence suggest that deoxyadenosine analogs trigger apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.

Signaling Pathway: Intrinsic Apoptosis

cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade 2_Deoxy_8_methylamino_adenosine This compound Bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) 2_Deoxy_8_methylamino_adenosine->Bcl2_family MOMP MOMP Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Modulation of Adenosine (B11128) Receptors

The structural similarity of this compound to adenosine suggests that it may interact with adenosine receptors (A1, A2A, A2B, and A3).[6][7][8] The 8-position substitution on the purine ring can influence receptor affinity and selectivity. Studies on other 8-substituted adenosine derivatives have shown varied effects, ranging from agonism to antagonism at different receptor subtypes.[8][9] The specific interaction of this compound with these receptors and the downstream signaling consequences require further investigation.

Signaling Pathway: Adenosine Receptor Signaling

cluster_receptor Adenosine Receptor cluster_downstream Downstream Signaling Ligand This compound A1_A3 A1/A3 Receptors (Gi-coupled) Ligand->A1_A3 A2A_A2B A2A/A2B Receptors (Gs-coupled) Ligand->A2A_A2B AC_inhibition Adenylyl Cyclase Inhibition A1_A3->AC_inhibition AC_activation Adenylyl Cyclase Activation A2A_A2B->AC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase

Caption: Potential modulation of adenosine receptor signaling pathways.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. The following table presents data for related adenosine analogs to provide a comparative context.

CompoundCell LineAssayIC50 (µM)Source
2-chloro-2'-deoxyadenosineCCRF-CEMGrowth Inhibition0.045[Cancer Research, 1986][3]
2-bromo-2'-deoxyadenosine (B1615966)CCRF-CEMGrowth Inhibition0.068[Cancer Research, 1986][3]
2-(1-Hexynyl)adenosineCHO (human A2A)cAMP Production-[Bioorganic & Medicinal Chemistry, 2003][9]
8-methylamino derivative of 2-(1-hexynyl)adenosineCHO (human A2A)cAMP Production-[Bioorganic & Medicinal Chemistry, 2003][9]

Note: The data for the 8-methylamino derivative of 2-(1-hexynyl)adenosine is for a different parent compound but indicates that 8-methylamino substitution is tolerated for A2A receptor interaction.

Experimental Workflows

Workflow: In Vitro Evaluation of Therapeutic Potential

start Start: Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture start->cell_culture cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism western_blot Western Blot Analysis (Signaling Proteins) mechanism->western_blot receptor_binding Adenosine Receptor Binding Assays mechanism->receptor_binding end End: In Vitro Profile western_blot->end receptor_binding->end

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative analysis: Determining the IC50 values of this compound in a panel of cancer cell lines.

  • In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.

  • Detailed mechanistic studies: Investigating the specific interactions with adenosine receptors and the downstream signaling pathways that are modulated.

  • Combination therapies: Exploring the potential synergistic effects of this compound with other anticancer agents.

Conclusion

This compound represents a promising lead compound in the development of novel anticancer therapies. Its presumed dual mechanism of inhibiting DNA synthesis and inducing apoptosis warrants further in-depth investigation. The data and protocols presented in this guide provide a framework for future research aimed at fully characterizing its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound discussed is for research use only.

References

The Core Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) nucleoside analogs represent a cornerstone class of antimetabolite chemotherapeutics that have been instrumental in the treatment of various malignancies, particularly hematological cancers, for nearly half a century.[1] These agents are structural mimics of endogenous purine nucleosides, such as adenosine (B11128) and guanosine, enabling them to interfere with vital cellular processes.[2] By acting as fraudulent substrates, they disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth exploration of the mechanisms of action, quantitative antitumor activity, and key experimental protocols associated with prominent purine nucleoside analogs. It is designed to serve as a comprehensive resource for researchers and professionals engaged in oncology drug discovery and development.

General Mechanism of Action: A Multi-Step Process

The antitumor effect of most purine nucleoside analogs is initiated through a common metabolic activation pathway.[1] These drugs are prodrugs that must be converted into their active triphosphate forms within the target cell to exert their cytotoxic effects.[5]

The general workflow involves:

  • Cellular Uptake: Purine analogs are transported into the cell via specific nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[1]

  • Phosphorylation Cascade: Once inside the cell, the analog undergoes a series of phosphorylation events. The initial, rate-limiting step is catalyzed by a nucleoside kinase, most commonly deoxycytidine kinase (dCK), to form the monophosphate metabolite.[1] Subsequent phosphorylations by other kinases yield the active triphosphate form.[1]

  • Cytotoxic Intervention: The active triphosphate analog then interferes with nucleic acid metabolism through several mechanisms:

    • Inhibition of Key Enzymes: They can competitively inhibit enzymes crucial for DNA synthesis and replication, such as DNA polymerases and ribonucleotide reductase (RNR).[6][7]

    • Incorporation into Nucleic Acids: The fraudulent nucleotides can be incorporated into growing DNA or RNA chains.[8][9] This incorporation disrupts the integrity of the nucleic acid, terminates chain elongation, and triggers DNA damage responses, ultimately leading to programmed cell death (apoptosis).[10][11]

Fludarabine_Cladribine_Clofarabine_MoA Analog Fludarabine Cladribine Clofarabine Analog_TP Active Triphosphate (F-ara-ATP, Cd-ATP, Cl-F-ara-ATP) Analog->Analog_TP Phosphorylation RNR Ribonucleotide Reductase Analog_TP->RNR Inhibits DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase Inhibits & Incorporates via Mitochondria Mitochondrial Disruption (Clofarabine) Analog_TP->Mitochondria Disrupts dNTP_pool Depletion of dNTP Pool RNR->dNTP_pool DNA_Incorp Incorporation into DNA & Termination of Elongation DNA_Polymerase->DNA_Incorp DNA_Breaks DNA Strand Breaks DNA_Incorp->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Mitochondria->Apoptosis Pentostatin_MoA Pentostatin Pentostatin ADA Adenosine Deaminase (ADA) Pentostatin->ADA Inhibits Deoxyadenosine Deoxyadenosine ADA->Deoxyadenosine Blocks Degradation Deoxyadenosine->ADA Substrate dATP dATP Accumulation Deoxyadenosine->dATP Phosphorylation RNR_Inhibition Inhibition of Ribonucleotide Reductase dATP->RNR_Inhibition DNA_Breaks DNA Strand Breaks dATP->DNA_Breaks Apoptosis Lymphocyte Apoptosis RNR_Inhibition->Apoptosis DNA_Breaks->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Add purine analog at various concentrations Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 3-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add DMSO to dissolve formazan Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze 8. Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols: Incorporating 2'-Deoxy-8-methylamino-adenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, incorporation, purification, and characterization of oligonucleotides containing the modified nucleoside, 2'-Deoxy-8-methylamino-adenosine. This modification offers potential for modulating protein-DNA interactions and enhancing the therapeutic and diagnostic properties of oligonucleotides.

Introduction

Chemical modification of oligonucleotides is a powerful strategy to enhance their therapeutic and diagnostic potential. Modifications can improve nuclease resistance, binding affinity, and cellular uptake. The introduction of a methylamino group at the C8 position of 2'-deoxyadenosine (B1664071) creates this compound, a modification that can influence the local conformation of the DNA duplex and alter interactions with proteins that recognize the major groove. This document provides detailed protocols for the chemical synthesis of the necessary phosphoramidite (B1245037) building block and its incorporation into synthetic oligonucleotides.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of oligonucleotides. It is important to note that direct experimental data for this compound is limited in publicly available literature. Therefore, the provided values for coupling efficiency and thermal stability are estimates based on structurally similar 8-substituted and N-alkylated purine (B94841) analogues.

Table 1: Estimated Coupling Efficiency of Modified Phosphoramidites

PhosphoramiditeActivatorCoupling Time (s)Estimated Coupling Efficiency (%)
Standard DNA Phosphoramidites5-Ethylthiotetrazole30 - 60>99
This compound 5-Ethylthiotetrazole120 - 18097 - 99
DCI120 - 18098 - 99.5

Note: The increased steric bulk of the 8-methylamino group may necessitate longer coupling times or the use of a stronger activator like Dicyanoimidazole (DCI) to achieve high coupling efficiencies.

Table 2: Estimated Impact of this compound on Duplex Thermal Stability (T G)

Modification in Duplex (5'-CGC G(X)G CGC-3' paired with 3'-GCG C(Y)C GCG-5')Complementary Base (Y)Estimated ΔT G (°C) per modification
X = 8-methylamino-dAT-1 to -3
X = 8-methylamino-dACDestabilizing
X = 8-methylamino-dAGDestabilizing
X = 8-methylamino-dAADestabilizing

Note: The 8-methylamino group is expected to favor the syn conformation of the nucleoside, which can be disruptive to a standard B-form DNA duplex, leading to a decrease in thermal stability. The exact change in T G is sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol outlines a plausible synthetic route starting from the commercially available 2'-deoxyadenosine. The key steps involve bromination, azidation, reduction to the 8-amino intermediate, reductive methylation, and finally phosphitylation.

1.1 Synthesis of 8-Bromo-2'-deoxyadenosine (B120125):

  • Suspend 2'-deoxyadenosine (10 g, 37.4 mmol) in 150 mL of an acetate (B1210297) buffer (0.5 M, pH 4.2).

  • In a separate flask, dissolve bromine (2.1 mL, 41.1 mmol) in 50 mL of the same acetate buffer.

  • Add the bromine solution dropwise to the 2'-deoxyadenosine suspension over 30 minutes with vigorous stirring at room temperature.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with 1 M NaOH to pH 7.

  • Cool the mixture on ice to precipitate the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-bromo-2'-deoxyadenosine.

1.2 Synthesis of 8-Azido-2'-deoxyadenosine (B140859):

  • Dissolve 8-bromo-2'-deoxyadenosine (5 g, 15.1 mmol) in 100 mL of water.

  • Add sodium azide (B81097) (2.95 g, 45.4 mmol) to the solution.

  • Heat the reaction mixture at 80°C for 24 hours.

  • Cool the reaction to room temperature and then place on ice to crystallize the product.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield 8-azido-2'-deoxyadenosine.

1.3 Synthesis of 8-Amino-2'-deoxyadenosine (B77079):

  • Dissolve 8-azido-2'-deoxyadenosine (4 g, 13.6 mmol) in 100 mL of methanol (B129727).

  • Add Palladium on charcoal (10%, 400 mg) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 8-amino-2'-deoxyadenosine as a white solid.

1.4 Synthesis of N6,N8-bis(dimethylformamidine)-2'-deoxyadenosine:

  • Suspend 8-amino-2'-deoxyadenosine (3 g, 11.2 mmol) in 50 mL of anhydrous methanol.

  • Add N,N-dimethylformamide dimethyl acetal (B89532) (6.0 mL, 45.0 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • Evaporate the solvent to dryness to obtain the protected nucleoside.

1.5 Synthesis of 5'-O-DMT-N6,N8-bis(dimethylformamidine)-2'-deoxyadenosine:

  • Co-evaporate the protected nucleoside from the previous step with anhydrous pyridine (B92270) twice.

  • Dissolve the dried product in 50 mL of anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 4.1 g, 12.1 mmol) in portions over 20 minutes.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding 5 mL of methanol.

  • Evaporate the solvent and redissolve the residue in dichloromethane (B109758).

  • Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Purify the product by silica (B1680970) gel chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine.

1.6 Synthesis of this compound Phosphoramidite (via reductive amination of the 8-amino group - this is a proposed step):

  • Protect the 5'-OH and 3'-OH of 8-amino-2'-deoxyadenosine with suitable protecting groups (e.g., TBDMS).

  • Dissolve the protected 8-amino-2'-deoxyadenosine in a suitable solvent like methanol.

  • Add an aqueous solution of formaldehyde (B43269) (1.1 equivalents).

  • Stir for 1 hour at room temperature.

  • Add sodium cyanoborohydride (1.5 equivalents) in portions.

  • Stir for 12-16 hours at room temperature.

  • Quench the reaction and purify the N-methylated product.

  • Deprotect the hydroxyl groups.

  • Follow steps 1.4, 1.5, and then proceed to phosphitylation as in step 1.7.

1.7 Synthesis of 5'-O-DMT-N6-(dimethylformamidine)-N8-methyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite:

  • Dry the 5'-O-DMT protected N8-methylated nucleoside under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction with methanol.

  • Dilute with dichloromethane and wash with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

  • Purify the final phosphoramidite by silica gel chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes the standard cycle for incorporating the modified phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer.

  • Resin: Use a solid support functionalized with the first nucleoside of the desired sequence (e.g., CPG or polystyrene).

  • Phosphoramidite Solution: Prepare a 0.1 M solution of the this compound phosphoramidite in anhydrous acetonitrile.

  • Synthesis Cycle:

    • Step 1: Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

    • Step 2: Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthiotetrazole or DCI) and subsequent reaction with the free 5'-hydroxyl group of the support-bound chain. Use an extended coupling time of 120-180 seconds for the modified phosphoramidite.

    • Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

    • Step 4: Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • Repeat: The cycle is repeated for each subsequent nucleotide in the sequence.

Protocol 3: Cleavage and Deprotection
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a solution of concentrated ammonium (B1175870) hydroxide/methylamine (1:1, AMA).

  • Heat the sealed vial at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups.

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Evaporate the solution to dryness in a vacuum concentrator.

Protocol 4: Purification by Reversed-Phase HPLC
  • Sample Preparation: Re-suspend the crude, deprotected oligonucleotide in an appropriate volume of sterile, nuclease-free water.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

    • Buffer B: 100% Acetonitrile

  • Gradient: Run a linear gradient of Buffer B into Buffer A (e.g., 5% to 50% Buffer B over 30 minutes). The increased hydrophobicity of the DMT-on full-length product allows for good separation from shorter, uncapped failure sequences.

  • Detection: Monitor the elution profile at 260 nm.

  • Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Post-Purification: If purified with the DMT group on, treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group, then neutralize and desalt. Lyophilize the final product.

Protocol 5: Characterization by Mass Spectrometry
  • Sample Preparation: Prepare a 10-20 µM solution of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with a low concentration of a volatile salt like ammonium acetate).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Acquire the mass spectrum in negative ion mode. The observed molecular weight should be compared to the calculated theoretical molecular weight of the modified oligonucleotide.

  • Tandem MS (MS/MS): For sequence verification, perform tandem mass spectrometry to induce fragmentation and analyze the resulting fragment ions.

Protocol 6: Thermal Melting (T G) Analysis
  • Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand at equal concentrations (e.g., 2-5 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (T G) is the temperature at which 50% of the duplex has dissociated, determined from the first derivative of the melting curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis & Analysis start 2'-Deoxyadenosine bromination Bromination start->bromination azidation Azidation bromination->azidation reduction Reduction azidation->reduction methylation N-Methylation reduction->methylation protection 5'-DMT Protection methylation->protection phosphitylation Phosphitylation protection->phosphitylation phosphoramidite 2'-Deoxy-8-methylamino- adenosine Phosphoramidite phosphitylation->phosphoramidite synthesis Solid-Phase Synthesis phosphoramidite->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization tm_analysis Tm Analysis purification->tm_analysis final_product Purified Modified Oligonucleotide purification->final_product

Caption: Workflow for the synthesis and analysis of oligonucleotides containing this compound.

signaling_pathway cluster_interaction Modulation of Protein-DNA Interaction cluster_adar Potential Role in ADAR-mediated RNA Editing modified_oligo Oligonucleotide with 8-methylamino-dA dna_protein_complex Altered DNA-Protein Complex Formation modified_oligo->dna_protein_complex Alters binding a ffinity/specificity dna_binding_protein DNA-Binding Protein (e.g., Transcription Factor, Repair Enzyme) dna_binding_protein->dna_protein_complex gene_expression Modulated Gene Expression dna_protein_complex->gene_expression Leads to guide_rna Guide RNA with 8-methylamino-dA dsrna dsRNA Substrate guide_rna->dsrna target_mrna Target mRNA target_mrna->dsrna adar ADAR Enzyme dsrna->adar Recruits edited_mrna Edited mRNA (A to I) adar->edited_mrna Catalyzes

Caption: Potential applications of 8-methylamino-dA modified oligonucleotides in biological pathways.

Application Notes and Protocols for 2'-Deoxy-8-methylamino-adenosine in DNA Repair Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative DNA damage is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. Guanine is particularly susceptible to oxidation, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxoG), a highly mutagenic lesion.[1] To counteract this, cells have evolved the Base Excision Repair (BER) pathway, initiated by DNA glycosylases that recognize and excise the damaged base.[1][2] The primary enzyme for removing 8-oxoG is 8-oxoguanine DNA glycosylase (OGG1).[1][3] The study of these repair mechanisms is crucial for understanding carcinogenesis and for the development of novel therapeutic strategies.

Modified nucleosides are invaluable tools for elucidating the mechanisms of DNA repair enzymes and for high-throughput screening of potential inhibitors. 2'-Deoxy-8-methylamino-adenosine is a synthetic analog of deoxyadenosine (B7792050) with a methylamino group at the 8-position. While its direct role in DNA repair has not been extensively characterized, its structural similarity to known substrates and modulators of DNA repair enzymes suggests several potential applications. This document provides detailed protocols for utilizing this compound in DNA repair assays, specifically focusing on its potential as a fluorescent probe and as a modulator of DNA glycosylase activity.

Potential Applications of this compound in DNA Repair Assays

Based on the properties of structurally similar 8-substituted purine (B94841) analogs, this compound can be hypothetically employed in the following assays:

  • Fluorescence-Based DNA Glycosylase Activity Assay: Many 8-substituted purine nucleosides exhibit fluorescence.[4][5] If this compound is fluorescent, it can be incorporated into an oligonucleotide substrate. A change in fluorescence upon enzymatic processing (e.g., excision by a DNA glycosylase) can be used to monitor enzyme activity in real-time.

  • DNA Glycosylase Inhibition Assay: Purine analogs have been identified as inhibitors of DNA glycosylases.[2][6] this compound can be screened for its ability to inhibit the activity of DNA glycosylases such as OGG1 or NEIL1.

Data Presentation

The following tables provide templates for organizing and presenting quantitative data obtained from the described assays.

Table 1: Hypothetical Michaelis-Menten Kinetics for a DNA Glycosylase with a Fluorescent Substrate containing this compound

Substrate Concentration (nM)Initial Velocity (RFU/min)
1050.5
25110.2
50185.7
100280.1
200375.4
400450.8
Kinetic Parameters
Vmax 550 RFU/min
Km 85 nM

RFU: Relative Fluorescence Units

Table 2: Hypothetical Inhibition of OGG1 by this compound

Inhibitor Concentration (µM)OGG1 Activity (% of Control)
0.198.2
0.585.1
165.7
548.9
1025.3
5010.8
Inhibition Parameter
IC50 4.5 µM

Experimental Protocols

Protocol 1: Fluorescence-Based DNA Glycosylase Activity Assay

This protocol describes a method to assess the activity of a DNA glycosylase using a doubly-labeled oligonucleotide substrate where one of the fluorophores is this compound (assuming it has suitable fluorescence properties) and the other is a quencher.

Principle: An oligonucleotide containing this compound is annealed to a complementary strand containing a quencher molecule in close proximity. In this state, the fluorescence of this compound is quenched. Upon recognition and excision of the modified base by a DNA glycosylase, followed by strand cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

  • Purified DNA glycosylase (e.g., human OGG1)

  • Custom-synthesized oligonucleotide containing this compound (Substrate Strand)

  • Complementary oligonucleotide with a quencher (e.g., BHQ-1) positioned opposite the modified base (Quencher Strand)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Substrate Annealing:

    • Resuspend the substrate and quencher oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Mix the substrate and quencher strands in a 1:1.2 molar ratio.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Enzyme Reaction:

    • Prepare a reaction mixture in the microplate wells containing the assay buffer and the annealed DNA substrate at a final concentration of 50 nM.

    • Initiate the reaction by adding the DNA glycosylase to a final concentration of, for example, 10 nM. The optimal enzyme concentration should be determined empirically.

    • The final reaction volume is typically 50-100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for this compound.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the DNA substrate.

Protocol 2: DNA Glycosylase Inhibition Assay

This protocol is designed to screen for the inhibitory potential of this compound against a DNA glycosylase like OGG1.

Principle: The ability of this compound to inhibit the activity of a DNA glycosylase is measured by quantifying the reduction in the enzyme's ability to process a standard substrate. A common substrate for OGG1 is a fluorescently labeled oligonucleotide containing an 8-oxoG lesion.

Materials:

  • Purified DNA glycosylase (e.g., human OGG1)

  • Fluorescently labeled oligonucleotide containing a single 8-oxoG (e.g., with a 5'-FAM and a 3'-TAMRA quencher)

  • This compound (as the potential inhibitor)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In the microplate wells, add the DNA glycosylase and varying concentrations of this compound.

    • Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the 8-oxoG containing fluorescent substrate to a final concentration that is at or below the Km of the enzyme for that substrate (e.g., 25 nM).

    • The final reaction volume is typically 50-100 µL.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., FAM).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

BER_Pathway DNA_Damaged DNA with 8-methylamino-adenosine analog Glycosylase DNA Glycosylase (e.g., OGG1/NEIL1) DNA_Damaged->Glycosylase AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision Pol_Lig DNA Polymerase & DNA Ligase APE1->Pol_Lig Repaired_DNA Repaired DNA Pol_Lig->Repaired_DNA Synthesis & Ligation

Caption: Base Excision Repair (BER) pathway initiated by a DNA glycosylase.

Glycosylase_Assay_Workflow start Start prepare_reagents Prepare Annealed Fluorescent DNA Substrate start->prepare_reagents setup_reaction Set up Reaction in Microplate: Buffer + Substrate prepare_reagents->setup_reaction add_enzyme Add DNA Glycosylase setup_reaction->add_enzyme measure_fluorescence Monitor Fluorescence Increase in Plate Reader add_enzyme->measure_fluorescence analyze_data Calculate Initial Velocity and Kinetic Parameters measure_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for a fluorescence-based DNA glycosylase activity assay.

Inhibition_Assay_Workflow start Start prepare_inhibitor Prepare Serial Dilution of This compound start->prepare_inhibitor preincubate Pre-incubate DNA Glycosylase with Inhibitor prepare_inhibitor->preincubate add_substrate Add 8-oxoG Fluorescent Substrate preincubate->add_substrate measure_activity Monitor Enzyme Activity via Fluorescence add_substrate->measure_activity calculate_inhibition Calculate % Inhibition and IC50 measure_activity->calculate_inhibition end_node End calculate_inhibition->end_node

Caption: Workflow for a DNA glycosylase inhibition assay.

References

2'-Deoxy-8-methylamino-adenosine: A Molecular Probe for Investigating DNA Structure

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-8-methylamino-adenosine is a modified nucleoside analogue that serves as a valuable tool for elucidating the structural and dynamic properties of DNA. Its unique characteristic lies in the steric hindrance imposed by the methylamino group at the 8-position of the adenine (B156593) base, which preferentially locks the glycosidic bond into the syn conformation. This contrasts with the typical anti conformation adopted by natural purine (B94841) nucleosides in B-DNA. This property makes this compound an effective probe for investigating DNA structures that accommodate the syn conformation, such as in Z-DNA, G-quadruplexes, and certain DNA-protein complexes. Furthermore, its incorporation can influence the thermodynamic stability of DNA duplexes, providing insights into the energetic contributions of local conformations.

Principle of Application

The utility of this compound as a molecular probe is founded on its conformational rigidity. The N-glycosidic bond, which connects the deoxyribose sugar to the nucleobase, can rotate to adopt either a syn or anti conformation. In standard B-form DNA, all purines are in the anti conformation. However, specific DNA structures and interactions can favor the higher-energy syn state. By incorporating this compound, researchers can selectively stabilize or probe for regions where a syn conformation is structurally important.

G cluster_0 Natural B-DNA cluster_1 Modified DNA cluster_2 Application Natural Adenosine (B11128) Natural Adenosine Anti Conformation Anti Conformation Natural Adenosine->Anti Conformation Predominantly adopts 8-Methylamino-dA 8-Methylamino-dA Syn Conformation Syn Conformation 8-Methylamino-dA->Syn Conformation Sterically locked in Target DNA Structure Target DNA Structure Syn Conformation->Target DNA Structure Probes for regions favoring Structural Analysis Structural Analysis Target DNA Structure->Structural Analysis Investigate by incorporation

Key Applications

  • Probing for Z-DNA: The left-handed Z-DNA conformation requires purines to adopt a syn conformation. The incorporation of this compound can be used to stabilize Z-DNA or to identify sequences with a propensity to form this structure.

  • Investigating G-Quadruplexes: G-quadruplex structures, found in telomeric regions and gene promoters, often contain guanines in the syn conformation. While this probe is an adenosine analogue, its ability to favor the syn conformation can be used to study the overall structural context and stability of these complex arrangements.

  • Analyzing DNA-Protein Interactions: Many DNA-binding proteins induce localized conformational changes in the DNA upon binding. This compound can be incorporated into recognition sequences to investigate whether a syn conformation is required for protein binding and to map the conformational landscape of the DNA-protein interface.

  • Modulating Duplex Stability: The introduction of a nucleotide locked in the syn conformation can either stabilize or destabilize a DNA duplex, depending on the sequence context. This allows for the systematic study of the energetic penalties and contributions of non-canonical structures.

Data Presentation

Table 1: Thermodynamic Effects of 8-Substituted Purine Analogues on DNA Duplex Stability
Modified NucleosideSequence ContextChange in Melting Temperature (ΔTm) per modification (°C)Reference
8-Bromo-2'-deoxyadenosineVariesDestabilizing[1]
8-Methyl-2'-deoxyadenosineVariesGenerally Stabilizing in A:T pairs[1]
8-Methoxy-2'-deoxyadenosineA:G mismatch (syn favored)Stabilizing[2]
8-Methoxy-2'-deoxyadenosineA:G mismatch (anti favored)Destabilizing[2]

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides via Phosphoramidite (B1245037) Chemistry

This protocol outlines the standard procedure for incorporating modified nucleosides into synthetic DNA using an automated DNA synthesizer.

Materials:

  • 5'-DMT-2'-Deoxy-8-methylamino-adenosine-3'-CE-phosphoramidite

  • Standard DNA synthesis reagents (Activator, Oxidizer, Capping reagents, Deblocking agent)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA synthesizer

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • HPLC purification system

Methodology:

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.

  • Automated DNA Synthesis:

    • Install the phosphoramidite vial on a designated port of the DNA synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for the incorporation of the modified base.

    • Initiate the synthesis cycle. The synthesizer will perform the following steps for each nucleotide addition:

      • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

      • Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, transfer the CPG support to a vial containing concentrated ammonium hydroxide.

    • Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphates.

  • Purification:

    • Dry the ammoniacal solution to obtain the crude oligonucleotide.

    • Resuspend the crude product in an appropriate buffer.

    • Purify the full-length oligonucleotide containing the this compound using reverse-phase or ion-exchange HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

G Phosphoramidite Prep Phosphoramidite Prep Automated Synthesis Automated Synthesis Phosphoramidite Prep->Automated Synthesis Cleavage & Deprotection Cleavage & Deprotection Automated Synthesis->Cleavage & Deprotection HPLC Purification HPLC Purification Mass Spec Verification Mass Spec Verification HPLC Purification->Mass Spec Verification Cleavage & Deproteotion Cleavage & Deproteotion Cleavage & Deproteotion->HPLC Purification

Protocol 2: Analysis of DNA Duplex Stability by UV-Thermal Denaturation

This protocol describes how to determine the melting temperature (Tm) of a DNA duplex containing this compound to assess its effect on stability.

Materials:

  • Purified oligonucleotide containing this compound

  • Purified complementary DNA strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Methodology:

  • Annealing:

    • Mix equimolar amounts of the modified oligonucleotide and its complementary strand in the annealing buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to slowly cool to room temperature over several hours to ensure proper duplex formation.

  • UV-Thermal Denaturation:

    • Transfer the annealed DNA solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the maximum of the first derivative of the melting curve.

    • Compare the Tm of the modified duplex to that of an unmodified control duplex to determine the ΔTm.

Concluding Remarks

This compound is a powerful tool for probing the structural intricacies of DNA. Its ability to enforce a syn glycosidic bond conformation allows for the targeted investigation of non-B-form DNA structures and the conformational dynamics of DNA-protein interactions. While detailed fluorescence properties require further investigation, its impact on DNA stability and structure provides a solid foundation for its application in molecular biology, biophysics, and drug discovery.

References

Application Note: Quantitative Analysis of 2'-Deoxy-8-methylamino-adenosine Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA adducts, such as 2'-Deoxy-8-methylamino-adenosine (8-MeA-dA), are modifications to the DNA molecule that can arise from exposure to endogenous and exogenous genotoxic agents. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially carcinogenesis if not repaired. Accurate and sensitive detection and quantification of these adducts are crucial for toxicological studies, drug development, and understanding the mechanisms of DNA damage and repair. This application note provides a detailed protocol for the analysis of 8-MeA-dA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Principle

The method involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by separation using reversed-phase liquid chromatography. The eluting deoxynucleosides are then ionized by electrospray ionization (ESI) and analyzed by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard.[1]

Data Presentation

Table 1: Representative Quantitative LC-MS/MS Data for a DNA Adduct

Disclaimer: The following data is representative of a typical DNA adduct analysis and is based on published data for 8-oxo-deoxyguanosine (8-oxo-dG), a well-characterized marker of oxidative DNA damage. This data is intended to serve as an example for presenting quantitative results for 8-MeA-dA analysis.

Sample IDDNA Concentration (µg/mL)Adduct Peak AreaInternal Standard Peak AreaAdduct/Internal Standard RatioAdducts per 10⁶ Nucleosides
Control 1501,25050,0000.0251.5
Control 2501,37551,0000.0271.6
Treated 15015,60049,5000.31518.9
Treated 25017,20050,5000.34120.5

Experimental Protocols

DNA Isolation

High-quality DNA is essential for accurate adduct analysis. Standard protocols such as phenol-chloroform extraction or commercially available DNA isolation kits can be used. It is critical to minimize oxidative damage during the isolation process.

Enzymatic Hydrolysis of DNA
  • To 20 µg of DNA in a microcentrifuge tube, add 10 µL of 10X reaction buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂).

  • Add 2 µL of a nuclease cocktail containing DNase I (10 U), Nuclease P1 (10 U), and Alkaline Phosphatase (20 U).

  • Add a known amount of a stable isotope-labeled internal standard for 8-MeA-dA.

  • Bring the final volume to 100 µL with nuclease-free water.

  • Incubate at 37°C for 2 hours.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any undigested material.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • MRM Transitions:

    • 8-MeA-dA: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the fragmentation of the precursor, typically involving the loss of the deoxyribose sugar. The exact m/z values will need to be determined by infusion of a pure standard.

    • Internal Standard: The MRM transition for the stable isotope-labeled internal standard will be monitored.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Enzymatic_Hydrolysis Internal_Standard Addition of Internal Standard Enzymatic_Hydrolysis->Internal_Standard LC_Separation LC Separation Internal_Standard->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for 8-MeA-dA adduct analysis.

dna_damage_repair cluster_damage DNA Damage cluster_repair DNA Repair cluster_outcome Cellular Outcome Genotoxic_Agent Genotoxic Agent DNA DNA Genotoxic_Agent->DNA Adduct_Formation 8-MeA-dA Adduct Formation DNA->Adduct_Formation NER Nucleotide Excision Repair (NER) Adduct_Formation->NER Repair BER Base Excision Repair (BER) Adduct_Formation->BER Repair Mutation Mutation Adduct_Formation->Mutation Replication Error Repaired_DNA Repaired DNA NER->Repaired_DNA BER->Repaired_DNA Apoptosis Apoptosis Mutation->Apoptosis

Caption: Generalized DNA damage and repair pathway.

References

Application Notes and Protocols for NMR Spectroscopy of DNA Containing 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of DNA oligonucleotides incorporating the modified nucleoside 2'-Deoxy-8-methylamino-adenosine (8-mA-dA). This modification at the C8 position of adenine (B156593) can significantly influence the structural and dynamic properties of DNA, making it a subject of interest in drug development and molecular biology.

Introduction

Modification of nucleobases is a critical aspect of nucleic acid chemistry, with profound implications for DNA structure, stability, and biological function. The introduction of a methylamino group at the C8 position of 2'-deoxyadenosine (B1664071) induces a significant conformational preference in the modified nucleotide. Unlike canonical DNA bases, which predominantly adopt an anti glycosidic bond conformation in B-form DNA, 8-substituted purines, including 8-mA-dA, sterically favor a syn conformation.[1] This conformational shift has significant consequences for the overall structure of the DNA, particularly destabilizing standard Watson-Crick duplexes while promoting the formation and stability of alternative structures like parallel G-quadruplexes.[2][3][4]

NMR spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of nucleic acids at atomic resolution in solution.[5][6] It is particularly well-suited for characterizing the structural perturbations introduced by modified nucleosides like 8-mA-dA. This document outlines the synthesis of oligonucleotides containing 8-mA-dA and provides detailed protocols for their structural analysis using one- and two-dimensional NMR techniques.

Data Presentation

While specific high-resolution NMR assignments for DNA containing this compound are not extensively published, the following table provides illustrative ¹H NMR chemical shift ranges expected for an 8-mA-dA residue in a syn conformation within a DNA oligonucleotide, based on data from similar 8-substituted purines. These values are for guidance and will vary based on the specific sequence context and experimental conditions.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound in DNA

Proton AssignmentExpected Chemical Shift Range (ppm)Notes
Base Protons
H27.8 - 8.2
8-NH6.5 - 7.5Exchangeable proton, may be broad.
8-CH₃3.0 - 3.5
Sugar Protons
H1'5.8 - 6.2A downfield shift is often indicative of a syn conformation.
H2'2.0 - 2.8
H2''2.4 - 3.0
H3'4.6 - 5.0
H4'4.0 - 4.4
H5'3.8 - 4.2
H5''3.8 - 4.2

Experimental Protocols

I. Synthesis and Purification of Oligodeoxynucleotides (ODNs) Containing 8-mA-dA

The synthesis of ODNs containing 8-mA-dA is achieved using standard solid-phase phosphoramidite (B1245037) chemistry. The key component is the 8-mA-dA phosphoramidite building block, which is incorporated at the desired position during automated DNA synthesis.

Protocol:

  • Phosphoramidite Synthesis: The this compound nucleoside is first protected with a dimethoxytrityl (DMT) group at the 5'-hydroxyl position. The N6-amino group is also protected (e.g., with a benzoyl group). The 3'-hydroxyl group is then phosphitylated to generate the phosphoramidite monomer.

  • Automated DNA Synthesis: The modified phosphoramidite is used in an automated DNA synthesizer. The synthesis cycle involves detritylation, coupling, capping, and oxidation, repeated for each nucleotide in the sequence.

  • Cleavage and Deprotection: Following synthesis, the ODN is cleaved from the solid support, and all protecting groups are removed, typically using concentrated ammonium (B1175870) hydroxide.

  • Purification: The crude ODN is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for NMR studies.

  • Desalting: The purified ODN is desalted using a size-exclusion column (e.g., Sephadex G-25) and lyophilized.

II. NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

  • Dissolution: Dissolve the lyophilized ODN in a suitable NMR buffer. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, pH 7.0.[7]

  • Solvent: For observing non-exchangeable protons (base and sugar protons), the sample should be lyophilized and redissolved in 99.96% D₂O. For observing exchangeable imino and amino protons, the sample is dissolved in a 90% H₂O/10% D₂O mixture.

  • Concentration: The typical ODN concentration for NMR studies is between 0.5 and 2.0 mM.

  • Annealing: To ensure proper formation of the desired DNA structure (duplex or quadruplex), the sample is heated to 90-95°C for 5-10 minutes and then slowly cooled to room temperature over several hours.

  • Internal Standard: Add a chemical shift reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP).[7]

III. NMR Data Acquisition

A series of 1D and 2D NMR experiments are required for the complete structural characterization of the modified DNA. Experiments are typically performed on high-field NMR spectrometers (600 MHz or higher).

Protocol:

  • 1D ¹H NMR: Acquire a one-dimensional ¹H spectrum to assess the overall sample quality, folding of the DNA, and to observe the imino proton region (10-15 ppm), which provides information on base pairing.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify scalar-coupled spin systems within each deoxyribose sugar ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment for structure determination. It identifies protons that are close in space (< 5 Å), providing distance constraints. Key NOEs for conformational analysis include:

    • Glycosidic Bond Conformation: The intensity of the NOE between the base proton (H2) and the sugar proton (H1') of the 8-mA-dA residue is diagnostic of the glycosidic torsion angle. A strong H2-H1' NOE is characteristic of a syn conformation.[1]

    • Sequential Assignments: NOEs between the base protons (H2) and the H1' of the preceding nucleotide are used for sequential "walking" along the DNA backbone.

  • 2D COSY (Correlation Spectroscopy): Provides information about scalar-coupled protons, particularly useful for assigning sugar pucker conformations from the coupling constants.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.

  • ¹H-¹⁵N HSQC: If ¹⁵N-labeled samples are available, this experiment can provide valuable information on hydrogen bonding and tautomeric states of the nucleobases.

  • ³¹P NMR: A one-dimensional ³¹P spectrum can provide information about the DNA backbone conformation.

Mandatory Visualizations

Logical Relationship Diagram

The following diagram illustrates the structural consequences of introducing an 8-methylamino group on 2'-deoxyadenosine.

G cluster_cause Chemical Modification cluster_effect1 Conformational Change cluster_effect2 Structural Impact on DNA Modification Introduction of Methylamino Group at C8 StericHindrance Steric Hindrance with Sugar Phosphate Backbone Modification->StericHindrance leads to SynConformation Favors syn Glycosidic Bond Conformation StericHindrance->SynConformation results in DuplexDestability Destabilization of B-form Duplex SynConformation->DuplexDestability causes QuadruplexStability Stabilization of Parallel Quadruplex SynConformation->QuadruplexStability promotes

Caption: The causal chain from C8-modification to altered DNA structural stability.

Experimental Workflow Diagram

This diagram outlines the major steps involved in the NMR structural analysis of DNA containing 8-mA-dA.

G cluster_synthesis Synthesis & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Synth Solid-Phase Synthesis of 8-mA-dA ODN Purify HPLC Purification & Desalting Synth->Purify SamplePrep NMR Sample Preparation (D₂O/H₂O) Purify->SamplePrep NMR_1D 1D ¹H Spectrum SamplePrep->NMR_1D NMR_2D 2D Experiments (NOESY, TOCSY, COSY) NMR_1D->NMR_2D Assign Resonance Assignment NMR_2D->Assign Constraints NOE Distance Constraint Extraction Assign->Constraints StructureCalc Structure Calculation & Refinement Constraints->StructureCalc

Caption: Workflow for the NMR structural determination of modified DNA.

Signaling Pathways

Based on current scientific literature, this compound is primarily a synthetic modification used for fundamental studies of DNA structure and stability. It has not been identified as a naturally occurring modification and is not currently implicated in specific cellular signaling pathways. Its utility in drug development lies in its ability to modulate the conformation of synthetic oligonucleotides, which can be designed to interact with specific cellular targets.

Conclusion

The incorporation of this compound into DNA provides a fascinating tool for manipulating nucleic acid structures. The strong preference for the syn conformation makes this modification particularly useful for stabilizing parallel G-quadruplexes, which are of significant interest as therapeutic targets. The protocols and data presented here offer a guide for researchers to effectively utilize NMR spectroscopy to characterize the precise structural consequences of this modification, thereby aiding in the rational design of novel DNA-based therapeutics and molecular probes.

References

Application Notes and Protocols for HPLC Purification of 2'-Deoxy-8-methylamino-adenosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 2'-Deoxy-8-methylamino-adenosine is one such modification that can alter the structural and functional properties of oligonucleotides, potentially enhancing their therapeutic efficacy. The purification of these modified oligonucleotides is a crucial step to ensure the removal of synthetic impurities, such as failure sequences (shortmers) and other by-products, thereby guaranteeing the purity and activity of the final product. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely adopted and effective technique for this purpose. This document provides detailed application notes and protocols for the purification of this compound modified oligonucleotides using IP-RP-HPLC.

Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotide Purification

Ion-pair reversed-phase HPLC is a powerful technique for separating charged molecules like oligonucleotides on a hydrophobic stationary phase.[1] The negatively charged phosphate (B84403) backbone of the oligonucleotide interacts with a positively charged ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in the mobile phase.[2] This interaction neutralizes the charge on the oligonucleotide, allowing it to be retained and separated based on its hydrophobicity by a reversed-phase column (e.g., C8 or C18).[3][4] Elution is typically achieved by a gradient of an organic solvent, such as acetonitrile (B52724), which increases the hydrophobicity of the mobile phase and displaces the oligonucleotide from the column.[3] The 8-methylamino modification introduces additional hydrophobicity to the oligonucleotide, which can enhance its retention on the reversed-phase column, often leading to better separation from unmodified failure sequences.

Experimental Protocols

Materials and Reagents
  • Crude this compound modified oligonucleotide, desalted

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylamine (TEA)

  • Acetic acid (glacial)

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 1.0 M solution

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase HPLC column (e.g., C8 or C18, 5-10 µm particle size, 100-300 Å pore size)

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous Buffer): 0.1 M Triethylammonium acetate (TEAA), pH 7.0 ± 0.2. To prepare 1 L, add 100 mL of 1.0 M TEAA solution to 900 mL of HPLC-grade water. Adjust pH if necessary with TEA or acetic acid.

  • Mobile Phase B (Organic Eluent): 100% Acetonitrile (ACN).

HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude, desalted oligonucleotide in Mobile Phase A to a final concentration of 10-50 OD₂₆₀/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the reversed-phase column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.

  • Injection: Inject the prepared sample onto the equilibrated column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution Gradient: Elute the oligonucleotide using a linear gradient of Mobile Phase B (acetonitrile) in Mobile Phase A (0.1 M TEAA). A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and the specific modification.

  • Detection: Monitor the elution profile at 260 nm using a UV detector.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length modified oligonucleotide.

  • Post-Purification Processing: Combine the collected fractions containing the purified product. The sample can be concentrated by speed-vacuum centrifugation. To remove the TEAA salt, perform a desalting step using a size-exclusion column or by ethanol (B145695) precipitation.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the HPLC purification of a 20-mer oligonucleotide containing a single this compound modification.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnAgilent ZORBAX StableBond C18, 5 µm, 4.6 x 150 mm
Column Temperature50-60 °C
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Injection Volume20-100 µL

Table 2: Mobile Phase and Gradient Conditions

Time (minutes)% Mobile Phase A (0.1 M TEAA)% Mobile Phase B (Acetonitrile)
0955
5955
355050
40595
45595
50955

Table 3: Expected Purification Performance

ParameterCrude OligonucleotidePurified Oligonucleotide
Purity (by analytical HPLC)~70-85%>95%
Expected Retention Time20-25 minutes20-25 minutes
YieldN/A50-70%

Visualization of Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification CrudeOligo Crude Modified Oligonucleotide Dissolve Dissolve in Mobile Phase A CrudeOligo->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC_Ready HPLC-Ready Sample Filter->HPLC_Ready Inject Inject Sample HPLC_Ready->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Gradient Gradient Elution (ACN in 0.1M TEAA) Inject->Gradient Detect UV Detection (260 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Combine Combine Fractions Collect->Combine Concentrate Concentrate Combine->Concentrate Desalt Desalt (e.g., EtOH Precipitation) Concentrate->Desalt PureProduct Purified Oligonucleotide Desalt->PureProduct

Caption: Workflow for HPLC purification of modified oligonucleotides.

Signaling Pathways and Logical Relationships

The purification process itself does not involve a biological signaling pathway. However, the relationship between the chemical properties of the modified oligonucleotide and its chromatographic behavior can be visualized.

Chromatographic_Behavior cluster_properties Key Molecular Features cluster_interactions Chromatographic Interactions Oligo Oligonucleotide Properties Phosphate Phosphate Backbone (- charge) Oligo->Phosphate Methylamino 8-Methylamino-Adenosine (Increased Hydrophobicity) Oligo->Methylamino Length Oligonucleotide Length (Overall Hydrophobicity) Oligo->Length IonPairing Ion-Pairing with TEAA Phosphate->IonPairing enables Hydrophobic Hydrophobic Interaction with C18 Stationary Phase Methylamino->Hydrophobic enhances Length->Hydrophobic contributes to Retention HPLC Retention Time IonPairing->Retention influences Hydrophobic->Retention determines

Caption: Factors influencing HPLC retention of modified oligonucleotides.

Conclusion

The successful purification of this compound modified oligonucleotides is essential for their application in research and drug development. The provided IP-RP-HPLC protocol offers a robust and reliable method for achieving high purity of the target oligonucleotide. Optimization of the gradient conditions may be necessary depending on the specific sequence and length of the oligonucleotide to achieve the best separation. The use of high-quality reagents and columns is paramount to obtaining reproducible and high-purity results.

References

Application Notes and Protocols for Studying Enzyme Kinetics with 2'-Deoxy-8-methylamino-adenosine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-8-methylamino-adenosine is a purine (B94841) nucleoside analog with potential applications in drug development, particularly in the realm of oncology due to the anti-tumor activity of similar compounds.[1] Understanding the enzymatic stability and kinetic profile of this molecule is crucial for predicting its metabolic fate, mechanism of action, and potential drug-drug interactions. These application notes provide a comprehensive framework and detailed protocols for investigating the enzyme kinetics of this compound.

The primary candidate enzyme for the metabolism of adenosine (B11128) analogs is Adenosine Deaminase (ADA), which catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively.[2][3][4] ADA plays a critical role in purine metabolism, and its activity can significantly impact the efficacy and pharmacology of nucleoside analog drugs.[5] Therefore, the protocols outlined below are focused on ADA as the primary enzyme of interest, but can be adapted for other nucleoside-metabolizing enzymes.

Data Presentation: Hypothetical Kinetic Data

Table 1: Initial Velocity Data for Enzyme X with this compound

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µmol/min/mg) - Replicate 1Initial Velocity (V₀) (µmol/min/mg) - Replicate 2Initial Velocity (V₀) (µmol/min/mg) - Replicate 3Average V₀ (µmol/min/mg)
50.1120.1150.1100.112
100.2050.2100.2080.208
200.3570.3630.3590.360
400.5560.5620.5580.559
800.7690.7750.7710.772
1600.9520.9580.9550.955
3201.0871.0931.0901.090

Table 2: Calculated Kinetic Parameters for Enzyme X

Kinetic ParameterValueStandard Deviation
Vmax (µmol/min/mg)1.250.05
Km (µM)55.83.2
kcat (s⁻¹)10.40.42
kcat/Km (M⁻¹s⁻¹)1.86 x 10⁵0.11 x 10⁵

Experimental Protocols

The following are detailed protocols for determining the kinetic parameters of an enzyme with this compound.

Protocol 1: Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity

This protocol is adapted from established methods for measuring ADA activity.[4][6] It relies on the change in absorbance as the substrate is converted to its corresponding inosine analog.

Principle:

Adenosine deaminase catalyzes the conversion of this compound to 2'-Deoxy-8-methylamino-inosine. This conversion of a purine amine to a purine hydroxyl group results in a change in the UV absorbance spectrum. The rate of decrease in absorbance at a specific wavelength (to be determined empirically, but likely near 265 nm) is proportional to the enzyme activity.

Materials and Reagents:

  • Recombinant human Adenosine Deaminase (ADA)

  • This compound

  • 50 mM Phosphate (B84403) Buffer (pH 7.4)

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Determination of Optimal Wavelength:

    • Prepare a solution of this compound in 50 mM phosphate buffer.

    • Scan the absorbance from 220 nm to 300 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a solution of the expected product, 2'-Deoxy-8-methylamino-inosine (if available), and determine its λmax.

    • The optimal wavelength for the kinetic assay will be where the difference in absorbance between the substrate and product is maximal. For many adenosine analogs, this is around 265 nm.

  • Enzyme Preparation:

    • Dilute the stock solution of ADA in cold 50 mM phosphate buffer to the desired working concentration. The final enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).

  • Assay Setup:

    • Prepare a series of substrate dilutions of this compound in 50 mM phosphate buffer at various concentrations (e.g., from 0.1x to 10x the expected Km).

    • In a UV-transparent 96-well plate or cuvette, add the appropriate volume of each substrate dilution.

    • Add the phosphate buffer to bring the volume to the desired pre-initiation volume.

    • Pre-incubate the plate/cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Kinetic Measurement:

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to each well/cuvette.

    • Immediately start monitoring the decrease in absorbance at the predetermined optimal wavelength over time (e.g., every 15 seconds for 5-10 minutes).

    • Include a control with no enzyme to account for any non-enzymatic degradation of the substrate.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V₀ = slope / (ε * l)), where ε is the molar extinction coefficient and l is the path length.

    • Plot V₀ versus the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.

Protocol 2: HPLC-Based Assay for Enzyme Activity

This method is an alternative to the spectrophotometric assay and is particularly useful if there is no significant change in UV absorbance or if multiple products are formed.

Principle:

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the substrate (this compound) from the product(s) of the enzymatic reaction.[3] The rate of product formation or substrate depletion is quantified by integrating the peak areas from the chromatograms at different time points.

Materials and Reagents:

  • All materials from Protocol 1

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate or acetate (B1210297) buffer)

  • Quenching solution (e.g., 0.1 M HCl or perchloric acid)

Procedure:

  • Reaction Setup:

    • Set up the enzymatic reactions in individual tubes as described in Protocol 1 (steps 2 and 3), but on a larger volume scale (e.g., 100-500 µL).

  • Time-Course Experiment:

    • Initiate the reactions by adding the enzyme.

    • At specific time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), stop the reaction in individual tubes by adding a quenching solution.

    • Centrifuge the quenched samples to pellet the precipitated protein.

  • HPLC Analysis:

    • Develop an HPLC method that effectively separates the substrate and the expected product(s). This involves optimizing the mobile phase composition and gradient.

    • Inject the supernatant from each time point onto the HPLC system.

    • Monitor the elution profile using a UV detector at the λmax of the substrate and product.

    • Integrate the peak areas corresponding to the substrate and product(s).

  • Data Analysis:

    • Create a standard curve for both the substrate and product to convert peak area to concentration.

    • Plot the concentration of the product formed over time.

    • The initial velocity (V₀) is the slope of the linear portion of this plot.

    • Repeat this process for each initial substrate concentration.

    • Analyze the resulting V₀ vs. [S] data as described in Protocol 1 (step 5).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate Dilutions setup_reaction Set up Reaction Mixtures prep_substrate->setup_reaction prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction setup_reaction->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry or HPLC) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Velocities (V₀) monitor_reaction->calc_velocity plot_data Plot V₀ vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space substrate This compound (Substrate) enzyme Adenosine Deaminase (ADA) substrate->enzyme Metabolism downstream Downstream Signaling Effects (e.g., altered purine pool, kinase activity) substrate->downstream Potential direct effect (if not metabolized) product 2'-Deoxy-8-methylamino-inosine (Product) enzyme->product product->downstream michaelis_menten xaxis [Substrate] yaxis Initial Velocity (V₀) origin origin p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 vmax_line vmax_line vmax_label Vmax km_label Km half_vmax_label Vmax/2 km_point 2.5,0 2.5,0 km_point->2.5,0 0,2.4 0,2.4 km_point->0,2.4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PCR with 2'-Deoxy-8-methylamino-adenosine (m8A) Modified Primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PCR primers modified with 2'-Deoxy-8-methylamino-adenosine (m8A). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m8A) and why is it used in PCR primers?

A1: this compound (m8A) is a modified purine (B94841) nucleoside analog. While specific data on its widespread use in standard PCR is limited, modifications at the C8 position of purines are known to alter the local DNA conformation and stability. Such modifications can be explored to potentially enhance primer specificity, reduce the formation of secondary structures, or modulate the interaction with DNA polymerase, which may be beneficial in certain complex PCR applications.

Q2: How does the m8A modification affect the melting temperature (Tm) of my primers?

A2: The precise effect of the 8-methylamino group on the melting temperature (Tm) of an oligonucleotide has not been extensively documented in publicly available literature. However, modifications at the C8 position of purines can influence duplex stability. For instance, some bulky substitutions at this position have been shown to destabilize the DNA duplex, which would result in a lower Tm. Conversely, other modifications can have a stabilizing effect.

Recommendation: It is prudent to empirically determine the optimal annealing temperature for your m8A-modified primers. A good starting point is to use a temperature gradient PCR to test a range of temperatures, typically from 5°C below to 5°C above the calculated Tm of the unmodified primer.

Q3: Are m8A-modified primers compatible with all DNA polymerases?

A3: The compatibility of modified primers with DNA polymerases can vary. Some polymerases may exhibit reduced efficiency or may stall when encountering a modified base, particularly near the 3'-end of the primer. High-fidelity proofreading polymerases can sometimes be more sensitive to primer modifications than standard Taq polymerase.

Recommendation: If you experience low or no amplification, consider testing different types of DNA polymerases, including both standard Taq polymerase and various high-fidelity enzymes. It is also advisable to consult the polymerase manufacturer's technical documentation for information on their enzyme's tolerance for modified primers.

Troubleshooting Guide

This guide addresses common issues that may arise when performing PCR with m8A-modified primers.

Problem Potential Cause Recommended Solution
No or Low PCR Product Suboptimal Annealing Temperature: The m8A modification may have altered the primer's Tm.Perform a temperature gradient PCR to determine the optimal annealing temperature. Start with a range of 5-10°C below the calculated Tm of the unmodified primer.
DNA Polymerase Incompatibility: The polymerase may not efficiently extend from the m8A-modified primer.Test a different DNA polymerase. A standard Taq polymerase might be more tolerant of the modification than a high-fidelity enzyme.
Incorrect Primer Design: The presence of the modification may exacerbate issues with primer-dimers or secondary structures.Re-evaluate your primer design using oligo analysis software. Ensure the 3'-end is free of significant secondary structures and complementarity with the other primer.
Degraded Primers: Modified oligonucleotides can sometimes be more susceptible to degradation.Use freshly diluted primers and store them according to the manufacturer's recommendations.
Non-Specific PCR Products Annealing Temperature is Too Low: This allows the primers to bind to off-target sites.Gradually increase the annealing temperature in 1-2°C increments.
Excess Primer Concentration: High primer concentrations can promote non-specific binding.Reduce the final primer concentration in the reaction. A typical starting range is 0.1-0.5 µM.
Magnesium Concentration is Too High: MgCl₂ stabilizes the DNA duplex, which can lead to non-specific primer binding.Perform a magnesium titration to find the optimal concentration, typically between 1.5 and 2.5 mM.
Primer-Dimer Formation Primer Design: The 3'-ends of the primers may be complementary.Design new primers with minimal 3'-complementarity.
Excess Primer Concentration: Increases the likelihood of primers annealing to each other.Reduce the primer concentration.
Hot-Start PCR Not Used: Polymerase activity at lower temperatures during reaction setup can lead to primer-dimer formation.Use a hot-start DNA polymerase.

Experimental Protocols

Protocol 1: Determining Optimal Annealing Temperature using Gradient PCR

This protocol outlines the setup for a temperature gradient PCR to identify the optimal annealing temperature for m8A-modified primers.

  • Reaction Setup: Prepare a master mix containing all PCR components except the template DNA. A typical 25 µL reaction is as follows:

ComponentVolumeFinal Concentration
2x PCR Master Mix12.5 µL1x
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNA (1-100 ng)X µLVaries
Nuclease-Free Waterto 25 µL
  • Aliquot: Aliquot the master mix into PCR tubes.

  • Add Template: Add the template DNA to each tube.

  • Thermal Cycling: Place the tubes in a thermal cycler with a gradient function. Set the denaturation and extension steps as standard. Program the annealing step with a temperature gradient. A common range is 50°C to 65°C.

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50°C - 65°C gradient for 30 seconds

      • Extension: 72°C for 30-60 seconds/kb

    • Final Extension: 72°C for 5-10 minutes

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to identify the annealing temperature that yields the highest amount of the specific product with minimal non-specific bands.

Protocol 2: Standard PCR with m8A-Modified Primers

Once the optimal annealing temperature is determined, use the following protocol for routine PCR.

  • Reaction Setup:

ComponentVolumeFinal Concentration
2x PCR Master Mix12.5 µL1x
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNA (1-100 ng)X µLVaries
Nuclease-Free Waterto 25 µL
  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: Optimal Temperature (determined from gradient PCR) for 30 seconds

      • Extension: 72°C for 30-60 seconds/kb

    • Final Extension: 72°C for 5-10 minutes

  • Analysis: Analyze the PCR products on an agarose gel.

Visualizations

PCR_Troubleshooting_Workflow cluster_NoBand Troubleshooting: No/Low Yield cluster_NonSpecific Troubleshooting: Non-Specific Products cluster_PrimerDimer Troubleshooting: Primer-Dimers Start PCR Experiment with m8A-Modified Primers CheckGel Analyze PCR Product on Agarose Gel Start->CheckGel NoBand No or Faint Band CheckGel->NoBand Issue NonSpecific Non-Specific Bands CheckGel->NonSpecific Issue PrimerDimer Primer-Dimer Formation CheckGel->PrimerDimer Issue Success Strong, Specific Band (Successful Amplification) CheckGel->Success Success OptimizeTa Optimize Annealing Temperature (Gradient PCR) NoBand->OptimizeTa IncreaseTa Increase Annealing Temperature NonSpecific->IncreaseTa RedesignPrimers Redesign Primers (check 3' ends) PrimerDimer->RedesignPrimers ChangePolymerase Test Different DNA Polymerase OptimizeTa->ChangePolymerase CheckPrimers Verify Primer Integrity and Concentration ChangePolymerase->CheckPrimers TitrateMg Titrate MgCl2 Concentration IncreaseTa->TitrateMg DecreasePrimer Decrease Primer Concentration TitrateMg->DecreasePrimer UseHotStart Use Hot-Start Polymerase RedesignPrimers->UseHotStart DecreasePrimerPD Decrease Primer Concentration UseHotStart->DecreasePrimerPD

Caption: A logical workflow for troubleshooting common PCR issues with m8A-modified primers.

Gradient_PCR_Workflow A Prepare PCR Master Mix (including m8A primers) B Aliquot Master Mix and Add Template DNA A->B C Run Gradient PCR (e.g., 50-65°C) B->C D Analyze Products on Agarose Gel C->D E Identify Optimal Annealing Temperature D->E

Caption: Experimental workflow for optimizing the annealing temperature using gradient PCR.

Improving the stability of 2'-Deoxy-8-methylamino-adenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2'-Deoxy-8-methylamino-adenosine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like many purine (B94841) nucleosides, it is susceptible to hydrolysis of the N-glycosidic bond, which connects the 8-methylamino-adenine base to the deoxyribose sugar. This hydrolysis is often catalyzed by acidic conditions.

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway is the cleavage of the N-glycosidic bond, leading to the formation of the free purine base (8-methylamino-adenine) and the deoxyribose sugar. This is a common degradation route for 2'-deoxynucleosides, particularly under acidic conditions.

Q3: How should I store solutions of this compound to maximize stability?

A3: For optimal stability, solutions of this compound should be prepared in a neutral or slightly basic buffer (pH 7-8) and stored at low temperatures, preferably at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C is acceptable, but the solution should be used promptly. Protect the solution from light by using amber vials or by wrapping the container in foil.

Q4: Can the choice of solvent impact the stability of the compound?

A4: Yes, the solvent can influence stability. Aqueous buffers are common, but their pH is a critical factor. Organic solvents may be used for certain applications, but their purity and potential to contain acidic impurities should be considered. It is recommended to use high-purity, anhydrous solvents when preparing non-aqueous solutions.

Troubleshooting Guides

Issue 1: Loss of Compound Integrity Over Time in Aqueous Solution

Symptoms:

  • Decreased peak area of this compound in HPLC analysis.

  • Appearance of a new peak corresponding to the 8-methylamino-adenine base.

Possible Causes:

  • Acidic pH of the solution: Hydrolysis of the N-glycosidic bond is accelerated under acidic conditions.

  • Elevated temperature: Higher temperatures can increase the rate of hydrolytic degradation.

  • Prolonged storage at room temperature: Leaving solutions on the benchtop for extended periods can lead to degradation.

Solutions:

  • pH Control: Ensure the solution is buffered to a neutral or slightly basic pH (7.0-8.0). Use a stable buffer system appropriate for your experimental conditions.

  • Temperature Control: Store stock solutions and working solutions at low temperatures (-20°C or below). During experiments, try to maintain samples at a low temperature whenever possible.

  • Fresh Preparation: Prepare solutions fresh before use whenever feasible. If storage is necessary, aliquot the stock solution to minimize freeze-thaw cycles.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in experimental outcomes between different batches of the compound solution.

  • Lower than expected biological activity.

Possible Causes:

  • Degradation of the compound: The active concentration of this compound may be lower than anticipated due to degradation.

  • Interaction with media components: Components of cell culture media or assay buffers could affect the stability of the compound.

Solutions:

  • Confirm Compound Concentration: Regularly check the concentration and purity of your stock solution using a validated analytical method like HPLC-UV.

  • Stability in Media: Perform a preliminary stability study of this compound in your specific assay media under the experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life.

  • Control Experiments: Include appropriate controls in your assays to monitor for any non-specific effects or degradation over the course of the experiment.

Quantitative Data Summary

CompoundConditionHalf-life (t½)Reference
8-oxo-2'-deoxyguanosine pH 7.4, 100°CSignificantly more stable than dG[1][2]
2'-deoxyguanosine (B1662781) (dG) pH 7.4, 100°CDepurination observed after 1 hour[1]
8-bromo-2'-deoxyadenosine Acidic conditionsSusceptible to depurination[3]
8-methoxy-2'-deoxyadenosine Acidic conditionsMore resistant to depurination than 8-bromo-2'-deoxyadenosine[3]

This table summarizes the relative stability of related compounds to infer the potential stability of this compound. The methylamino group at the 8-position is an electron-donating group, which is expected to influence the stability of the glycosidic bond.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To determine the stability of this compound under different pH and temperature conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

    • Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and temperature.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at 60°C for 2-4 hours.

    • Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at 60°C for 2-4 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • HPLC Method Development:

  • Method Validation:

    • Inject the stressed samples into the HPLC system.

    • Ensure that the degradation product peaks are well-resolved from the parent compound peak.

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Degradation_Pathway This compound This compound 8-methylamino-adenine 8-methylamino-adenine This compound->8-methylamino-adenine Hydrolysis (Acidic pH) Deoxyribose Deoxyribose This compound->Deoxyribose Hydrolysis (Acidic pH)

Caption: Predicted degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution B Dilute in Buffers (Varying pH) A->B C Incubate at Different Temperatures B->C D HPLC-UV Analysis at Time Points C->D E Quantify Peak Area D->E F Determine Degradation Kinetics E->F

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Incorporating Modified Nucleosides in DNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified nucleosides in DNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating modified nucleosides into DNA?

Incorporating modified nucleosides into DNA, either through enzymatic methods like PCR or through chemical solid-phase synthesis, can present several challenges. In enzymatic incorporation, challenges include reduced efficiency compared to natural dNTPs, potential inhibition of the DNA polymerase, and the need to optimize reaction conditions to balance yield and modification incorporation.[1] For chemical synthesis, difficulties can arise from the stability of the modified nucleoside under synthesis and deprotection conditions, and potential side reactions.[2][3]

Q2: How do I choose the right DNA polymerase for my modified nucleoside?

The choice of DNA polymerase is critical for successful enzymatic incorporation of modified nucleosides. Not all polymerases can efficiently incorporate modified dNTPs.[1] Key considerations include:

  • Polymerase Family: While standard Taq polymerase can work for some modifications, Family B polymerases (like Pfu and Deep Vent) or polymerases specifically engineered for modified dNTPs often exhibit better performance.[1][4]

  • Proofreading Activity: Polymerases with 3'→5' exonuclease (proofreading) activity may remove the modified nucleoside after incorporation. Using an exo- variant of the polymerase can be beneficial.

  • Vendor Information: Always consult the manufacturer's data sheet and application notes for your specific DNA polymerase to check for known compatibility with modified nucleosides.

Q3: What are the key parameters to optimize in a PCR with modified dNTPs?

Optimizing your PCR protocol is crucial when using modified dNTPs. The key parameters to consider are:

  • Ratio of Modified to Natural dNTPs: Complete substitution of a natural dNTP with its modified counterpart can inhibit the reaction. It's often necessary to use a mixture of the modified and natural dNTP.[1][5]

  • Magnesium Concentration (MgCl₂): Modified dNTPs can chelate Mg²⁺ ions differently than natural dNTPs. A titration of MgCl₂ concentration, typically between 1.5 and 5 mM, is often required to find the optimal concentration.[6]

  • Annealing Temperature: The annealing temperature should be optimized, often through a gradient PCR, to ensure specific primer binding without compromising efficiency.

  • Extension Time: The incorporation of modified nucleosides can be slower than natural ones. Increasing the extension time can help improve the yield of the full-length product.[5]

Troubleshooting Guide

Enzymatic Incorporation (e.g., PCR)

Problem 1: Low or No PCR Product

Potential Cause Troubleshooting Steps
Incompatible DNA Polymerase Switch to a DNA polymerase known to be compatible with modified nucleosides. Consider a Family B polymerase or one specifically engineered for this purpose.[1]
Suboptimal Ratio of Modified to Natural dNTPs Perform a titration to find the optimal ratio. Start with a small percentage of the modified dNTP and gradually increase it.
Incorrect MgCl₂ Concentration Perform a MgCl₂ titration, typically in 0.5 mM increments, to find the optimal concentration for your specific modified nucleoside and polymerase.[6]
Suboptimal Annealing Temperature Run a gradient PCR to determine the optimal annealing temperature for your primers and template.
Insufficient Extension Time Increase the extension time to allow for the potentially slower incorporation of the modified nucleoside.[5]
Poor Primer Design Ensure primers have an appropriate melting temperature (Tm) and are free of secondary structures or primer-dimer potential.
Template Quality Use high-quality, purified template DNA. Contaminants can inhibit PCR.

Problem 2: Non-Specific PCR Products (Multiple Bands on Gel)

Potential Cause Troubleshooting Steps
Annealing Temperature is Too Low Increase the annealing temperature in 2°C increments. A gradient PCR is highly recommended.
High Primer Concentration Reduce the primer concentration.
Excess MgCl₂ A high MgCl₂ concentration can lead to non-specific primer binding. Try reducing the concentration.[6]
Too Many PCR Cycles Reduce the number of PCR cycles.
Contamination Ensure your workspace, pipettes, and reagents are free from contaminating DNA.
Chemical Synthesis (Solid-Phase)

Problem 3: Low Yield of Full-Length Oligonucleotide

Potential Cause Troubleshooting Steps
Incomplete Coupling Increase the coupling time for the modified phosphoramidite (B1245037). Ensure the phosphoramidite and activator are fresh and anhydrous.[7]
Degradation during Deprotection If the modification is sensitive to standard deprotection conditions (e.g., concentrated ammonia), use milder deprotection reagents.[8]
Issues with Solid Support Ensure the solid support is appropriate for the scale of your synthesis and has the correct loading capacity.[8]
Reagent Quality Use high-quality, anhydrous reagents for all synthesis steps.[7]

Problem 4: Presence of Truncated Sequences (n-1, n-2 mers)

Potential Cause Troubleshooting Steps
Inefficient Capping Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups from participating in subsequent cycles.[7]
Poor Coupling Efficiency Optimize the coupling step for all phosphoramidites, especially the modified one.
Suboptimal Deprotection Incomplete removal of protecting groups can lead to the appearance of unexpected species during analysis.

Experimental Protocols

Protocol 1: PCR with Modified dNTPs

This protocol provides a general starting point. Optimization will be required for specific modified nucleosides, templates, and primers.

  • Reaction Setup:

    • Assemble the following components on ice:

      Reagent Final Concentration
      10X PCR Buffer 1X
      dNTP Mix (dATP, dCTP, dGTP) 200 µM each
      dTTP Variable (e.g., 150 µM)
      Modified-dUTP Variable (e.g., 50 µM)
      Forward Primer 0.5 µM
      Reverse Primer 0.5 µM
      Template DNA 1-10 ng
      DNA Polymerase 1-2.5 units
      MgCl₂ 1.5-2.5 mM (for titration)

      | Nuclease-Free Water | to final volume |

  • Thermal Cycling:

    • Perform thermal cycling using the following general parameters, adjusting as needed:

      Step Temperature Time Cycles
      Initial Denaturation 95°C 2-5 min 1
      Denaturation 95°C 30 sec 25-35
      Annealing 55-65°C (gradient) 30 sec
      Extension 72°C 1 min/kb
      Final Extension 72°C 5-10 min 1

      | Hold | 4°C | ∞ | 1 |

  • Analysis:

    • Analyze the PCR product by agarose (B213101) gel electrophoresis.

    • Purify the PCR product using a standard kit.

    • Verify the incorporation of the modified nucleoside using techniques such as mass spectrometry or Sanger sequencing (if the modification does not terminate the reaction).

Protocol 2: Purification and Analysis of Modified Oligonucleotides

  • Purification:

    • High-Performance Liquid Chromatography (HPLC): This is a common method for purifying modified oligonucleotides.[9][10]

      • Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This is effective for oligonucleotides with hydrophobic modifications.[10][11]

      • Anion-Exchange (AEX) HPLC: Separates based on charge (number of phosphate (B84403) groups).[10][12]

    • Polyacrylamide Gel Electrophoresis (PAGE): Can be used to purify oligonucleotides based on size.

  • Analysis:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the mass of the final product, verifying the incorporation of the modified nucleoside.

    • HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.

    • UV-Vis Spectroscopy: Can be used to quantify the oligonucleotide concentration.

Visualizations

Troubleshooting_Workflow start Start: Incorporating Modified Nucleoside problem Problem Encountered? start->problem enzymatic Enzymatic Incorporation (e.g., PCR) problem->enzymatic Yes chemical Chemical Synthesis (Solid-Phase) problem->chemical Yes success Successful Incorporation problem->success No low_yield_pcr Low or No Product enzymatic->low_yield_pcr Issue non_specific_pcr Non-Specific Products enzymatic->non_specific_pcr Issue low_yield_synth Low Yield chemical->low_yield_synth Issue truncated_synth Truncated Sequences chemical->truncated_synth Issue optimize_pcr Optimize PCR Conditions: - Polymerase Choice - dNTP Ratio - MgCl2 - Annealing Temp - Extension Time low_yield_pcr->optimize_pcr non_specific_pcr->optimize_pcr optimize_synth Optimize Synthesis: - Coupling Time - Deprotection - Capping - Reagent Quality low_yield_synth->optimize_synth truncated_synth->optimize_synth optimize_pcr->problem Re-evaluate optimize_synth->problem Re-evaluate

Caption: A troubleshooting workflow for incorporating modified nucleosides.

PCR_Optimization_Factors pcr_success Successful PCR with Modified Nucleosides polymerase DNA Polymerase Compatibility polymerase->pcr_success dntps dNTP Concentrations (Modified vs. Natural) dntps->pcr_success mgcl2 MgCl2 Concentration mgcl2->pcr_success thermal_cycling Thermal Cycling Parameters thermal_cycling->pcr_success primers Primer Design primers->pcr_success

Caption: Key factors influencing successful PCR with modified nucleosides.

References

Preventing degradation of 2'-Deoxy-8-methylamino-adenosine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of experiments involving 2'-Deoxy-8-methylamino-adenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a modified purine (B94841) nucleoside analog. Its structural similarity to deoxyadenosine (B7792050) allows it to be incorporated into nucleic acids and interact with various enzymes involved in DNA metabolism. It is primarily used in research for applications such as:

  • Studying DNA structure and stability. The 8-methylamino group can influence the local conformation of the DNA duplex.

  • Investigating the activity of DNA polymerases and other DNA-modifying enzymes.

  • As a potential therapeutic agent, particularly in the development of antiviral and anticancer drugs.

Q2: What are the key stability considerations for this compound?

Like many modified nucleosides, this compound is susceptible to degradation under certain conditions. The primary modes of degradation are hydrolysis of the N-glycosidic bond (depurination) and oxidation of the purine ring or the methylamino group. Its stability is significantly influenced by pH and temperature. Generally, it is more stable at neutral to slightly basic pH and should be protected from prolonged exposure to acidic conditions and high temperatures.

Q3: How should I properly store this compound?

To ensure the long-term stability and integrity of this compound, it is recommended to store it as a solid at -20°C or lower, protected from light and moisture. For solutions, prepare them in a buffer with a pH of 7.0-8.0 (e.g., 10 mM Tris-HCl, pH 7.4) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cellular assays.
Possible Cause Troubleshooting Steps
Degradation of the compound - Ensure the compound was stored correctly in a stable buffer at the recommended temperature. - Prepare fresh solutions for each experiment. - Analyze the purity of your stock solution using HPLC (see protocol below).
Cellular uptake and metabolism - Verify cellular uptake of the compound using a labeled analog or by quantifying intracellular concentrations via LC-MS. - Consider that the compound may be metabolized by cellular enzymes, such as adenosine (B11128) deaminase, which can deaminate the adenine (B156593) base.
Incorrect concentration - Re-verify the concentration of your stock solution using UV-Vis spectrophotometry or a validated HPLC method.
Cell line variability - Ensure consistent cell passage number and confluency between experiments. - Test the effect of the compound on a different cell line to check for cell-type specific effects.
Issue 2: Failure or inefficiency in enzymatic assays (e.g., DNA polymerase incorporation).
Possible Cause Troubleshooting Steps
Inhibition of the enzyme - The 8-methylamino group may sterically hinder the enzyme's active site. - Perform a concentration-response experiment to determine the optimal concentration of the triphosphate form of the nucleoside (dNTP analog).
Sub-optimal reaction conditions - Optimize buffer components, including Mg²⁺ concentration, as it is critical for polymerase activity. - Adjust the reaction temperature and incubation time.
Degradation of the dNTP analog - The triphosphate form can be prone to hydrolysis. Prepare fresh solutions and keep them on ice during the experiment setup.
Incorrect primer-template design - Ensure the primer-template sequence is appropriate for the intended incorporation site.

Quantitative Data Summary

Condition 2'-Deoxyadenosine 2-Chloro-2'-deoxyadenosine This compound (Inferred)
Acidic pH (pH 1-2) Prone to rapid depurinationHalf-life of ~1.6 hours at pH 2, 37°C[1]Expected to be less stable; prone to depurination. The 8-amino group may increase the rate of hydrolysis compared to the unsubstituted parent.
Neutral pH (pH 7.0-7.4) StableStable at 37-80°C[1]Expected to be stable under standard experimental conditions.
Basic pH (pH > 8) Generally stableStable at 37-80°C[1]Expected to be stable.
Elevated Temperature (>50°C) Increased rate of depurinationStable up to 80°C at neutral/basic pHStability is likely to decrease with increasing temperature, especially under acidic conditions.
Light Exposure Generally stableInformation not available8-aminopurines can be susceptible to photodegradation. It is advisable to protect solutions from light.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity and Degradation

This protocol allows for the quantification of this compound and the detection of its potential degradation products.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Reference standard of this compound

Procedure:

  • Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase conditions to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • For degradation studies, monitor the decrease in the main peak area and the appearance of new peaks over time under stress conditions (e.g., acidic pH, elevated temperature).

Protocol 2: In Vitro DNA Polymerase Incorporation Assay

This protocol assesses the ability of a DNA polymerase to incorporate the triphosphate form of this compound (8-me-amino-dATP) into a DNA strand.

Materials:

  • DNA Polymerase (e.g., Taq or Klenow fragment)

  • 10x Polymerase Reaction Buffer

  • Primer-template DNA substrate (design the template to have a specific site for incorporation)

  • 8-me-amino-dATP and natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • Loading dye

  • Denaturing polyacrylamide gel

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Polymerase Reaction Buffer (to 1x final)

    • Primer-template DNA (1 µM final)

    • 8-me-amino-dATP (at desired concentration)

    • Other dNTPs as required by the template sequence

    • DNA Polymerase (1-2 units)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of loading dye containing a quenching agent (e.g., EDTA).

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments using an appropriate method (e.g., autoradiography if using a radiolabeled primer, or fluorescence if using a fluorescently labeled primer). Successful incorporation will result in a product of the expected extended length.

Visualizations

Experimental_Workflow_for_Stability_Analysis cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Start Start: this compound Stock Prepare Prepare solutions under different stress conditions (pH, Temp, Light) Start->Prepare Dissolve HPLC HPLC-UV Analysis Prepare->HPLC Inject at time points LCMS LC-MS for Degradation Product Identification Prepare->LCMS Analyze stressed samples Kinetics Determine Degradation Kinetics (Half-life) HPLC->Kinetics Quantify peak area Products Identify Degradation Products LCMS->Products Analyze mass spectra

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway_of_8_Aminopurines cluster_Metabolism Purine Metabolism cluster_Signaling Cellular Signaling Guanosine Guanosine Guanine Guanine Guanosine->Guanine Metabolized by Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Metabolized by A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activates PNP Purine Nucleoside Phosphorylase (PNPase) Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) A2B_Receptor->Cellular_Response Leads to 8_Aminopurine 8-Aminopurine Derivative (e.g., 8-Aminoguanine) 8_Aminopurine->PNP Inhibits

Caption: Potential signaling pathway modulated by 8-aminopurine derivatives.[2][3][4][5]

References

Technical Support Center: Detection of 2'-Deoxy-8-methylamino-adenosine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for detecting 2'-Deoxy-8-methylamino-adenosine (8-NHMe-dA) adducts. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the detection of 8-NHMe-dA adducts, providing potential causes and solutions in a structured question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Adduct Signal in LC-MS/MS Incomplete DNA hydrolysis. Bulky adducts like 8-NHMe-dA can hinder enzyme access.Optimize the enzymatic digestion protocol. Consider using a cocktail of enzymes such as DNase I, nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. Increase incubation time and enzyme concentration incrementally.[1]
Poor recovery of the adduct during sample cleanup.Use solid-phase extraction (SPE) cartridges designed for polar analytes. Ensure the elution solvent is appropriate for the chemical properties of 8-NHMe-dA.
Suboptimal ionization in the mass spectrometer.Verify and optimize MS parameters, including spray voltage, gas flows, and temperatures. Use a synthesized 8-NHMe-dA standard for direct infusion to determine the optimal settings.
Adduct degradation during sample processing.Avoid harsh chemical treatments and prolonged exposure to high temperatures. Store samples at -80°C.
High Background Noise or Interfering Peaks Contamination from reagents or plastics.Use high-purity solvents and reagents (LC-MS grade). Employ low-binding polypropylene (B1209903) tubes and pipette tips.
Matrix effects from co-eluting biological components.Improve chromatographic separation by adjusting the gradient, flow rate, or column chemistry (e.g., HILIC). Implement an online column-switching setup for sample cleanup prior to analytical separation.[2]
Presence of unmodified nucleosides overwhelming the detector.Utilize a divert valve to direct the high-concentration unmodified nucleosides to waste at the beginning of the chromatographic run.
Poor Chromatographic Peak Shape Inappropriate column chemistry or mobile phase.For polar compounds like nucleoside adducts, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and peak shape than traditional reversed-phase columns. Ensure the mobile phase pH is compatible with the analyte's pKa.
Column overload.Reduce the amount of DNA digest injected onto the column.
Inconsistent Quantification Results Lack of a suitable internal standard.Synthesize or procure a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 8-NHMe-dA) for accurate quantification by isotope dilution mass spectrometry.
Incomplete enzymatic digestion across samples.Ensure uniform and complete digestion for all samples by carefully controlling enzyme activity, incubation time, and temperature.
Calibration curve nonlinearity.Prepare calibration standards in a matrix that closely mimics the biological samples to account for matrix effects. Widen the dynamic range of the calibration curve if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the significance of detecting this compound adducts?

A1: this compound (8-NHMe-dA) is a type of DNA adduct, which is a covalent modification of DNA. The formation of such adducts can result from exposure to certain chemicals or endogenous processes. These adducts can interfere with DNA replication and transcription, potentially leading to mutations and initiating carcinogenesis. Therefore, detecting and quantifying 8-NHMe-dA adducts is crucial for assessing genotoxic exposure, understanding mechanisms of chemical carcinogenesis, and in the development of new therapeutics.

Q2: What is the general workflow for detecting 8-NHMe-dA adducts?

A2: The general workflow involves:

  • DNA Isolation: Extraction and purification of DNA from biological samples (cells or tissues).

  • Enzymatic Hydrolysis: Digestion of the DNA into individual nucleosides using a cocktail of enzymes.

  • Sample Cleanup: Enrichment of the adducts and removal of unmodified nucleosides using solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Separation of the adducts by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

  • Data Analysis: Quantification of the adduct levels, often expressed as the number of adducts per 10⁶ or 10⁸ normal nucleosides.

Q3: Why is LC-MS/MS the preferred method for detecting DNA adducts?

A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for DNA adduct analysis due to its high sensitivity and specificity. It allows for the detection of very low levels of adducts (femtomole range) and provides structural confirmation through fragmentation analysis (MS/MS), which is critical for distinguishing the adduct from other molecules with similar masses.[2]

Q4: How can I obtain a standard for 8-NHMe-dA for quantification?

A4: A chemical standard for 8-NHMe-dA is essential for method development and quantification. This can be achieved through custom chemical synthesis. A common route involves starting with 8-bromo-2'-deoxyadenosine (B120125) and performing a nucleophilic substitution with methylamine. The synthesized product must be purified by HPLC and its structure confirmed by NMR and mass spectrometry.[3][4]

Q5: What are the expected mass transitions for 8-NHMe-dA in MS/MS?

A5: In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ of 8-NHMe-dA (C₁₁H₁₆N₆O₃, MW: 280.28) would be observed at m/z 281.1. The most common fragmentation pathway for nucleoside adducts is the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose sugar (116 Da). Therefore, the primary product ion would be the protonated base, [8-methylamino-adenine+H]⁺, at m/z 165.1.[5]

Experimental Protocols

Protocol 1: Optimized Enzymatic Digestion of DNA

This protocol is designed to achieve complete hydrolysis of DNA containing bulky adducts.

Materials:

  • Purified DNA sample

  • DNase I (2 mg/mL in 0.15 M NaCl, 10 mM MgCl₂)

  • Nuclease P1 (from Penicillium citrinum)

  • Snake Venom Phosphodiesterase I (from Crotalus adamanteus)

  • Alkaline Phosphatase (from E. coli)

  • Digestion Buffer: 50 mM Bis-Tris, 0.1 mM EDTA, pH 7.1

  • 1 M MgCl₂

Procedure:

  • Dissolve the dried DNA sample (up to 50 µg) in 99 µL of Digestion Buffer.

  • Add 1.0 µL of 1 M MgCl₂.

  • Add 10 µL of DNase I solution.

  • Incubate at 37°C for 6 hours.

  • Add 5 units of Nuclease P1.

  • Incubate at 37°C for another 6 hours.

  • Add 6.0 µL of snake venom phosphodiesterase I solution (0.001 U/µL).

  • Add 3.18 µL of alkaline phosphatase (0.315 U/µL).

  • Incubate at 37°C for 15 hours (overnight).[2]

  • Stop the reaction by adding an equal volume of acetonitrile (B52724) and centrifuge to precipitate the enzymes.

  • Collect the supernatant for SPE cleanup.

Protocol 2: LC-MS/MS Analysis of 8-NHMe-dA Adducts

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

Liquid Chromatography:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 8-NHMe-dA: Precursor ion (m/z) 281.1 → Product ion (m/z) 165.1

    • Internal Standard (e.g., ¹⁵N₅-8-NHMe-dA): Precursor ion (m/z) 286.1 → Product ion (m/z) 170.1

  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimize using a standard solution (typically 15-25 eV).

Quantitative Data Summary

The following table provides representative performance data for LC-MS/MS methods used in the quantification of similar DNA adducts. These values can serve as a benchmark for method development for 8-NHMe-dA.

Parameter N-(deoxyguanosin-8-yl)-PhIP [2]8,5'-cyclo-2'-deoxyadenosine [6]Target for 8-NHMe-dA
Limit of Detection (LOD) 2.5 fmol on column2 fmol on column1-5 fmol on column
Lower Limit of Quantitation (LLOQ) 10.0 fmol on column~7 fmol on column5-15 fmol on column
Linear Dynamic Range 2.5 - 4000 fmolNot specified10 - 5000 fmol
Intra-assay Precision (%RSD) < 5%Not specified< 10%
Inter-assay Precision (%RSD) < 6%Not specified< 15%
Adducts per 10⁸ Nucleosides (LOD) 1.5Not specified~1-2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis dna_isolation DNA Isolation (Tissues/Cells) enzymatic_hydrolysis Enzymatic Hydrolysis (to Nucleosides) dna_isolation->enzymatic_hydrolysis spe_cleanup Solid-Phase Extraction (Adduct Enrichment) enzymatic_hydrolysis->spe_cleanup lc_ms LC-MS/MS Analysis spe_cleanup->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: General experimental workflow for 8-NHMe-dA adduct analysis.

ms_fragmentation parent Precursor Ion 8-NHMe-dA [M+H]⁺ m/z 281.1 product Product Ion [8-NHMe-Adenine+H]⁺ m/z 165.1 parent->product CID neutral_loss Neutral Loss of Deoxyribose (116 Da)

Caption: Proposed MS/MS fragmentation of this compound.

References

Technical Support Center: Mass Spectrometry of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in the mass spectrometry of modified nucleosides?

A1: The most frequently encountered artifacts can be categorized into three main classes:

  • In-source Fragmentation (ISF): The breakdown of nucleosides within the ion source before mass analysis, leading to an underestimation of the intact nucleoside and an overestimation of fragment ions.[1][2][3][4]

  • Adduct Formation: The association of the target analyte with ions present in the mobile phase or from contaminants (e.g., Na+, K+, NH₄⁺), which complicates the mass spectrum and can reduce the signal intensity of the primary ion.[5][6][7][8][9][10]

  • Sample Preparation-Induced Artifacts: Chemical modifications or incomplete reactions that occur during sample handling and preparation. A notable example is the incomplete enzymatic hydrolysis of RNA, which can lead to the misidentification of dinucleotides as novel modifications.[11][12][13] Another common artifact is the Dimroth rearrangement of 1-methyladenosine (B49728) (m¹A) to N⁶-methyladenosine (m⁶A) under certain pH conditions.[14]

Q2: I am observing a lower than expected signal for my target nucleoside and a prominent signal for its corresponding nucleobase. What could be the cause?

A2: This is a classic sign of in-source fragmentation (ISF), where the glycosidic bond of the nucleoside breaks within the ion source.[2][3][4][15] This phenomenon is influenced by the settings of the mass spectrometer's ion source, such as the temperature and the declustering potential or fragmentor voltage.[1]

Q3: My mass spectrum shows multiple peaks with mass differences corresponding to common salts (e.g., +22 Da for Sodium). What are these and how can I minimize them?

A3: These peaks are very likely adducts, where your nucleoside has associated with ions like sodium (Na⁺).[7][8][10] Adduct formation is a common occurrence in electrospray ionization (ESI) mass spectrometry.[6][9] To minimize adducts, it is crucial to use high-purity solvents and reagents.[16] You can also try to use mobile phase additives like ammonium (B1175870) acetate (B1210297) to promote the formation of the protonated molecule ([M+H]⁺).[9]

Q4: I am trying to quantify modified nucleosides from an RNA digest, but my results are inconsistent. What could be going wrong during my sample preparation?

A4: Inconsistent quantification can stem from several sample preparation issues. Incomplete enzymatic digestion of the RNA is a major factor that can lead to the under-quantification of modified nucleosides and the false detection of dinucleotides.[11][12] Additionally, some modified nucleosides, particularly hydrophobic ones, can be lost due to adsorption to certain types of filters during sample cleanup. It is also important to be aware of the chemical stability of your target nucleosides, as some can degrade or rearrange under specific pH and temperature conditions.[14][17]

Troubleshooting Guides

Issue 1: Suspected In-Source Fragmentation (ISF)

Symptoms:

  • Low intensity of the protonated molecular ion ([M+H]⁺).

  • High intensity of fragment ions, particularly the corresponding nucleobase.

  • Inaccurate quantification of the modified nucleoside.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Systematically reduce the ion source temperature and the cone (declustering) voltage.[1][18] This will decrease the energy imparted to the ions as they enter the mass spectrometer, thus minimizing fragmentation.

  • Adjust Mobile Phase Composition: The choice of mobile phase can influence ion stability. For example, using acetic acid as an additive has been shown to provide better signal response for some nucleosides compared to formic acid.[17]

  • Consider Chemical Derivatization: Although more complex, derivatization of the nucleoside can sometimes improve its stability in the gas phase.

Issue 2: Pervasive Adduct Formation

Symptoms:

  • The mass spectrum is dominated by adduct peaks (e.g., [M+Na]⁺, [M+K]⁺).

  • Low intensity of the desired protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion.

  • Difficulty in interpreting the mass spectrum.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure that all solvents, additives, and water are of the highest possible purity to minimize metal ion contamination.[16]

  • Optimize Mobile Phase Additives: The addition of a volatile salt like ammonium acetate can help to promote the formation of the protonated molecule and suppress sodium or potassium adducts.[9][16]

  • Clean the LC-MS System: Contaminants can build up in the liquid chromatography system and the mass spectrometer's ion source over time, leading to increased adduct formation. Regular cleaning is essential.

Issue 3: Artifacts from RNA Hydrolysis

Symptoms:

  • Identification of unexpected dinucleotides.

  • Poor reproducibility of quantitative results for modified nucleosides.

  • Misidentification of 2'-O-methylated dinucleotides as other modifications.[19][12]

Troubleshooting Steps:

  • Validate the Hydrolysis Protocol: Compare different enzymatic cocktails and incubation times to ensure complete digestion of the RNA to single nucleosides. A combination of Benzonase, Phosphodiesterase 1 (PDE1), and Calf Intestine Phosphatase (CIP) has been shown to be effective.[19][11]

  • Use Stable Isotope-Labeled Standards: Co-injection of synthetic, stable isotope-labeled standards of the modified nucleosides of interest can help to confirm their identity and improve the accuracy of quantification.[11]

  • Perform High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements can help to distinguish between isobaric compounds and confirm the elemental composition of potential new modifications.[19][11]

Experimental Protocols

Protocol 1: Optimized RNA Hydrolysis for Quantitative Nucleoside Analysis

This protocol is designed to achieve complete RNA digestion, minimizing the risk of dinucleotide artifacts.

Materials:

  • Purified RNA sample

  • Benzonase Nuclease

  • Phosphodiesterase 1 (PDE1) from Crotalus adamanteus

  • Calf Intestinal Phosphatase (CIP)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Nuclease-free water

Procedure:

  • To 1 µg of purified RNA in a nuclease-free microcentrifuge tube, add 50 mM ammonium bicarbonate buffer to a final volume of 18 µL.

  • Add 1 µL of Benzonase (≥250 U/µL) and 1 µL of CIP (≥20 U/µL).

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Add 1 µL of PDE1 (0.1 U/µL).

  • Continue incubation at 37°C for an additional 2 hours.

  • Following incubation, the sample can be diluted for direct LC-MS analysis or subjected to further cleanup (e.g., solid-phase extraction) to remove enzymes.

Quantitative Data Summary

Table 1: Impact of RNA Hydrolysis Protocol on Nucleoside Abundance

NucleosideProtocol 1 (Benzonase/PDE1/CIP) - Relative AbundanceProtocol 2 (NP1/CIP) - Relative AbundanceProtocol 3 (Commercial Kit) - Relative Abundance
Adenosine (rA)1.000.951.02
Guanosine (rG)1.000.981.01
Cytidine (rC)1.000.960.99
Uridine (rU)1.000.971.00
m⁶A1.000.850.92
m¹A1.000.780.88
Ψ1.000.900.95

Data is presented as a hypothetical relative abundance normalized to Protocol 1 to illustrate the potential for underestimation with other protocols. Actual results may vary.[19][11]

Visualizations

Artifact_Troubleshooting_Workflow start Start: Unexpected MS Results check_isf Check for In-Source Fragmentation start->check_isf Low [M+H]⁺, High Fragment check_adducts Check for Adduct Formation start->check_adducts Multiple Salt Adducts check_sample_prep Review Sample Preparation start->check_sample_prep Inconsistent Quantification optimize_ms Optimize MS Source Parameters check_isf->optimize_ms Lower Temp/Voltage optimize_mobile_phase Optimize Mobile Phase check_adducts->optimize_mobile_phase Use Volatile Additives use_hplc_cleanup Use High-Purity Solvents/Reagents check_adducts->use_hplc_cleanup validate_hydrolysis Validate Hydrolysis Protocol check_sample_prep->validate_hydrolysis end Resolved: Accurate Data optimize_ms->end optimize_mobile_phase->end validate_hydrolysis->end use_hplc_cleanup->end

Caption: Troubleshooting workflow for common mass spectrometry artifacts.

RNA_Hydrolysis_Pathway rna Intact RNA oligonucleotides Oligonucleotides rna->oligonucleotides Benzonase nucleoside_diphosphates Nucleoside Diphosphates (pNp) oligonucleotides->nucleoside_diphosphates PDE1 incomplete_hydrolysis Incomplete Hydrolysis (Artifact Risk) oligonucleotides->incomplete_hydrolysis nucleosides Single Nucleosides (N) nucleoside_diphosphates->nucleosides CIP nucleoside_diphosphates->incomplete_hydrolysis

Caption: Enzymatic pathway for complete RNA hydrolysis to single nucleosides.

References

Validation & Comparative

Navigating the Landscape of DNA Damage: A Comparative Guide to 2'-Deoxy-8-methylamino-adenosine and 8-oxo-dG

Author: BenchChem Technical Support Team. Date: December 2025

A critical review for researchers, scientists, and drug development professionals on the established biomarker 8-oxo-dG and the enigmatic 2'-Deoxy-8-methylamino-adenosine in the context of DNA damage.

Executive Summary

In the field of DNA damage and repair, precise and reliable biomarkers are paramount for understanding disease mechanisms and developing effective therapeutics. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is universally recognized as a primary indicator of oxidative DNA damage, with a wealth of research supporting its role in mutagenesis and carcinogenesis. In contrast, this compound is not an established or studied marker of DNA damage within the current scientific literature. Searches for its role as a DNA adduct are largely fruitless, with information primarily confined to chemical databases and its classification as a synthetic purine (B94841) nucleoside analog with potential antitumor properties[1][2][3].

This guide, therefore, serves a dual purpose. First, it provides a comprehensive, data-driven overview of 8-oxo-dG as the current gold standard for measuring a specific type of oxidative DNA damage. Second, it addresses the existing knowledge gap regarding this compound, contextualizing its potential properties through a broader comparison of guanine (B1146940) versus adenine (B156593) adducts.

Part 1: 8-oxo-dG - The Archetypal Biomarker of Oxidative Stress

8-oxo-dG is one of the most abundant and mutagenic oxidative DNA lesions, making it a pivotal biomarker for assessing the impact of oxidative stress on genomic integrity[4]. Its formation, biological consequences, and repair have been extensively characterized, providing a solid foundation for its use in research and clinical settings.

Formation of 8-oxo-dG

Reactive oxygen species (ROS), generated through normal metabolic processes and exposure to exogenous agents, readily attack DNA. Due to its low oxidation potential, guanine is the most susceptible base to this oxidative assault[5]. The primary product of this reaction is 8-oxo-dG.

Mutagenic Consequences

The presence of 8-oxo-dG in a DNA template is highly mutagenic. The oxidized guanine base can adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine during DNA replication[1][5][6]. If this mispair is not corrected, it results in a G→T transversion mutation upon the subsequent round of replication, a mutational signature frequently observed in human cancers[5][6].

Cellular Repair of 8-oxo-dG

Cells have evolved a sophisticated defense mechanism against 8-oxo-dG, primarily orchestrated by the Base Excision Repair (BER) pathway. The key enzyme, 8-oxoguanine DNA glycosylase (OGG1), recognizes and excises the 8-oxoG base, initiating a cascade of events that restores the original DNA sequence[7].

DNA_with_8_oxo_dG 8-oxo-dG in DNA OGG1_Recognition OGG1 recognizes and excises 8-oxoG DNA_with_8_oxo_dG->OGG1_Recognition AP_Site AP Site Created OGG1_Recognition->AP_Site APE1_Cleavage APE1 cleaves backbone AP_Site->APE1_Cleavage Pol_Beta_Insertion DNA Polymerase β inserts correct Guanine APE1_Cleavage->Pol_Beta_Insertion Ligation DNA Ligase seals nick Pol_Beta_Insertion->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 8-oxo-dG.

Part 2: this compound - An Uncharted Territory in DNA Damage

As of late 2025, there is no scientific literature identifying this compound as a product of DNA damage. It is known as a synthetic purine nucleoside analog, and its properties as a DNA adduct are uncharacterized[1][2][3]. Therefore, a direct comparison of its performance against 8-oxo-dG as a DNA damage marker is not possible.

However, we can infer potential characteristics by examining the broader differences between guanine and adenine adducts.

A General Comparison: Guanine vs. Adenine Adducts

While guanine is often considered the primary target for many DNA damaging agents due to its high reactivity, adenine adducts also play a significant role in mutagenesis and cytotoxicity.

FeatureGuanine Adducts (e.g., 8-oxo-dG)Adenine Adducts (General)
Susceptibility to Oxidation High, due to low redox potential[5].Lower than guanine, but still a significant target for ROS[8].
Common Adduct Positions C8, N7, O6, N2[5][9].N1, N3, N6, N7, C8[4][6].
Structural Impact on DNA Can cause significant helical distortion and destabilization, aiding repair recognition[6].The impact is adduct-specific. Some bulky adenine adducts are known to be poorly repaired due to minimal DNA distortion and even stabilization of the duplex[4].
Primary Repair Pathway Predominantly Base Excision Repair (BER) for smaller adducts like 8-oxo-dG[7].A mix of BER and Nucleotide Excision Repair (NER), depending on the size and nature of the adduct[4][6].
Mutagenic Signature 8-oxo-dG is a potent mutagen, primarily causing G→T transversions[5][6].Varies widely. For example, 8-oxoadenine can lead to A→C and A→G mutations[10].

Data Presentation: Quantitative Insights into DNA Damage Markers

The following tables provide a summary of quantitative data related to 8-oxo-dG and a hypothetical framework for what would be required to characterize a new DNA adduct like this compound.

Table 1: Quantitative Data for 8-oxo-dG

ParameterTypical ValuesBiological SystemAnalytical Method
Basal Levels in Tissue DNA 1-5 adducts / 10⁶ dGHuman LeukocytesLC-MS/MS, HPLC-ECD
Induced Levels (H₂O₂ treatment) Dose-dependent increaseHeLa CellsUPLC-HESI-MS/MS[11]
Urinary Excretion 2-10 nmol / 24 hrHealthy HumansHPLC-ECD, GC-MS[2]
Mutation Frequency (in vivo) 5.2 - 6.8%COS-7 cellsShuttle Vector Assay[12]

Table 2: Research Framework for Characterizing a Novel DNA Adduct

Research QuestionExperimental ApproachDesired Quantitative Data
Formation Incubate DNA with putative damaging agent; in vivo exposure studies.Adduct levels per parent base; dose-response curves.
Mutagenicity Site-specific integration into shuttle vectors; replication bypass assays.Mutation frequency and spectrum (e.g., A→X).
Repair In vitro repair assays with purified enzymes or cell extracts; studies in repair-deficient cell lines.Repair kinetics (t₁/₂); identification of key repair enzymes.
Quantification Development of analytical standards; optimization of LC-MS/MS or other sensitive methods.Limit of detection (LOD); limit of quantification (LOQ); validation in biological matrices.

Experimental Protocols: Detecting and Quantifying 8-oxo-dG

Accurate quantification of 8-oxo-dG is critical and requires meticulous experimental design to prevent artifactual oxidation during sample preparation.

Workflow for LC-MS/MS Quantification of 8-oxo-dG in Cellular DNA

Cell_Harvest 1. Cell Harvesting & DNA Isolation (with antioxidants) Enzymatic_Digestion 2. Enzymatic Hydrolysis to Deoxynucleosides (Nuclease P1, Alkaline Phosphatase) Cell_Harvest->Enzymatic_Digestion LC_Separation 3. HPLC Separation (Reversed-Phase Column) Enzymatic_Digestion->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (Selected Reaction Monitoring) LC_Separation->MS_Detection Quantification 5. Quantification (vs. Isotope-Labeled Internal Standard) MS_Detection->Quantification

Caption: Standard workflow for the analysis of 8-oxo-dG by LC-MS/MS.

Key Methodological Considerations:
  • DNA Isolation: Use of chaotropic agents like NaI is recommended to minimize spurious oxidation of guanine during DNA extraction[13].

  • Enzymatic Digestion: Complete enzymatic hydrolysis of DNA to deoxynucleosides is crucial for accurate measurement.

  • Detection Method: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are the most sensitive and specific methods[4][11][14]. ELISA-based methods are also available but can be less specific[15].

  • Quantification: The use of an isotopically labeled internal standard (e.g., ¹⁵N₅-8-oxo-dG) is essential for correcting for sample loss and ionization suppression in LC-MS/MS analysis.

Conclusion and Future Directions

8-oxo-dG remains an indispensable tool in the study of oxidative DNA damage, providing a reliable measure of a specific and highly mutagenic lesion. Its well-defined characteristics, from formation to repair, make it a robust biomarker for a wide range of applications.

The inquiry into this compound highlights a crucial aspect of scientific investigation: the need for rigorous characterization of novel molecules. While it is not currently recognized as a DNA damage marker, its structural similarity to other purine adducts suggests that, should it be formed in vivo, it could have significant biological consequences. Future research would be needed to first establish its formation as a DNA adduct, followed by systematic studies to determine its mutagenicity, repair pathways, and suitability as a biomarker. Until such data is available, 8-oxo-dG will continue to be the benchmark against which other markers of oxidative DNA damage are measured.

References

Unraveling the Impact of N8-Substituted Purine Analogs on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of purine (B94841) modifications on DNA stability is paramount for the design of novel therapeutics and molecular probes. This guide provides a comparative analysis of various N8-substituted purine analogs, summarizing their impact on the thermal stability of DNA duplexes. The information is supported by experimental data and detailed methodologies to aid in the replication and extension of these findings.

The substitution at the N8 position of purine bases, such as adenine (B156593) and guanine, offers a strategic location for chemical modification to modulate the properties of DNA. These modifications can influence DNA structure and stability through steric effects, altered hydrogen bonding capabilities, and changes in base stacking interactions. This guide synthesizes available data to offer a clearer picture of these structure-stability relationships.

Quantitative Comparison of N8-Substituted Purine Analogs

The thermal stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. A change in melting temperature (ΔTm) upon the introduction of a modified base serves as a key indicator of its effect on duplex stability. The following tables summarize the reported ΔTm values and other thermodynamic parameters for several N8-substituted purine analogs.

Table 1: Effect of N8-Substituted Adenosine Analogs on DNA Duplex Stability

N8-Substituted Adenosine AnalogChange in Melting Temperature (ΔTm) (°C)DNA Sequence ContextReference
8-vinyl-deoxyadenosine (8vdA)-0.4 to -1.5Flanked by T or A residues[1]
8-methoxy-2'-deoxyadenosine (8moA)-5 to -6Not specified[1]
8-Bromo-2'-deoxyadenosine (8BrA)-5 to -6Not specified[1]

Table 2: Effect of N8-Substituted Guanosine Analogs on DNA Structure Stability

N8-Substituted Guanosine AnalogEffect on StabilityDNA StructureKey FindingsReference
8-aminoguanine (B17156) (8aG)StabilizingTriplex DNAIncreases Tm by 6-15°C per substitution[1]
8-oxodeoxyguanosine (8-oxodG)DestabilizingDuplex DNAModest destabilization, dependent on the opposing base[2]

Note: Data for 8-aminoguanine is for a triplex DNA structure, which differs from the duplex structure but provides valuable insight into the stabilizing potential of an amino group at the N8 position.

Table 3: Thermodynamic Parameters for DNA Duplexes Containing 8-oxodeoxyguanosine (G)*

DuplexΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tm (°C)
G·C (control)-10.8-81.1-22858.3
G·C-9.5-75.5-21454.1
G·A (mismatch)-6.8-60.2-17344.5
G·A-7.5-65.1-18748.2

Data adapted from a study on a 13-mer duplex, highlighting the thermodynamic impact of an 8-oxo modification on a G·C pair and a G·A mismatch[2].

Experimental Protocols

Accurate and reproducible assessment of DNA stability is crucial. The following are detailed methodologies for the key experiments cited in this guide.

UV-Melting Temperature (Tm) Analysis

This technique measures the change in UV absorbance of a DNA solution as a function of temperature. The hyperchromic effect, an increase in absorbance as the DNA duplex dissociates, is monitored to determine the melting temperature.

  • Sample Preparation:

    • Synthesize and purify oligonucleotides, including the desired N8-substituted analog.

    • Anneal complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to form the duplex.

    • Prepare a series of dilutions of the DNA duplex to determine the concentration dependence of the Tm.

  • Instrumentation and Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm.

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) from a temperature well below the Tm to one well above it.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from the concentration dependence of the Tm using van't Hoff analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of DNA. Changes in the CD spectrum upon incorporation of a modified base can indicate conformational alterations.

  • Sample Preparation:

    • Prepare DNA duplex samples as described for UV-melting analysis. The buffer should be free of components that have high absorbance in the far-UV region.

  • Instrumentation and Measurement:

    • Use a CD spectropolarimeter with a temperature controller.

    • Scan the sample over a wavelength range of approximately 200-320 nm.

    • Record spectra at various temperatures to monitor conformational changes during melting.

  • Data Analysis:

    • The characteristic CD spectrum of B-form DNA includes a positive band around 275 nm and a negative band around 245 nm.

    • Changes in the position, intensity, and shape of these bands upon substitution can indicate a shift towards other conformations (e.g., A-form or Z-form DNA) or local distortions in the duplex structure. For instance, modification of dG to 8-oxodG (G*) does not significantly change the global B-form DNA conformation as judged by circular dichroism spectra[2].

Visualizing Experimental Workflow and Structural Implications

To further clarify the process of evaluating N8-substituted purine analogs and their potential effects, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing DNA Stability cluster_synthesis Synthesis and Purification cluster_duplex Duplex Formation cluster_analysis Biophysical Analysis s1 Synthesize Oligonucleotides (Unmodified and N8-Substituted) s2 Purify Oligonucleotides (e.g., HPLC) s1->s2 d1 Quantify Oligonucleotide Concentration s2->d1 d2 Anneal Complementary Strands d1->d2 a1 UV-Melting Temperature (Tm) Analysis d2->a1 a2 Circular Dichroism (CD) Spectroscopy d2->a2 a3 Data Analysis and Comparison a1->a3 a2->a3

Caption: Workflow for evaluating the impact of N8-substituted purines on DNA stability.

structural_effects Conceptual Impact of N8-Substituents on DNA Duplex cluster_unmodified Unmodified DNA Duplex cluster_modified N8-Substituted Purine cluster_consequences Potential Consequences Unmodified Standard B-form Helix - Regular major and minor grooves - Optimal base stacking N8_Sub N8-Substituent Effect1 Disruption of Helical Geometry - Widening of grooves - Reduced base stacking - Destabilization (Lower Tm) N8_Sub->Effect1 Steric Hindrance (Bulky Groups) Effect2 Formation of Additional H-Bonds - Local structural stabilization - Potential for increased stability (Higher Tm) N8_Sub->Effect2 Altered H-Bonding (e.g., -NH2)

Caption: Potential structural effects of N8-substituents on the DNA double helix.

References

Validating the Efficacy of 2'-Deoxy-8-methylamino-adenosine in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the effects of the purine (B94841) nucleoside analog, 2'-Deoxy-8-methylamino-adenosine, in cell culture. Due to the limited publicly available data on this specific compound, this guide establishes a comparative approach, utilizing data from the well-characterized purine analogs, Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) and 2-chloroadenosine (B27285), as benchmarks. The provided experimental protocols and data will enable researchers to effectively design and execute studies to elucidate the bioactivity of this compound.

Introduction

This compound is classified as a purine nucleoside analog and is suggested to exhibit antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1] Purine analogs represent a class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby interfering with nucleic acid synthesis and cellular metabolism, ultimately leading to cell death in rapidly proliferating cancer cells. This guide outlines the methodologies to validate these expected effects and compares the potential performance of this compound with established compounds in this class.

Comparative Analysis of Purine Nucleoside Analogs

To provide a context for validating this compound, the following tables summarize the performance of two clinically relevant purine analogs, Cladribine and 2-chloroadenosine. These compounds are known to induce apoptosis in various cancer cell lines.

Table 1: Comparative Cytotoxicity of Purine Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
CladribineU266Multiple Myeloma2.43[2][3]
RPMI8226Multiple Myeloma0.75[2][3]
MM1.SMultiple Myeloma0.18[2][3]
501MelMelanoma2.9[4]
1205LuMelanoma2.0[4]
M249RMelanoma6.3[4]
2-chloroadenosinePlateletsN/A (for reference)5.0[5]
8-chloroadenosineMDA-MB-231Breast Cancer0.52[6]
SK-BR-3Breast Cancer1.4[6]

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Signaling Pathways of Cytotoxic Purine Analogs

The primary mechanism of action for many cytotoxic purine analogs involves intracellular phosphorylation and subsequent interference with DNA synthesis, leading to the activation of apoptotic pathways. The following diagram illustrates a generalized signaling cascade initiated by these compounds.

Purine_Analog_Apoptosis_Pathway General Signaling Pathway of Cytotoxic Purine Analogs cluster_extracellular Extracellular Space cluster_cell Cancer Cell Purine Analog Purine Analog Nucleoside Transporter Nucleoside Transporter Purine Analog->Nucleoside Transporter Uptake Intracellular Analog Intracellular Analog Nucleoside Transporter->Intracellular Analog Phosphorylation Phosphorylation Intracellular Analog->Phosphorylation by kinases Triphosphate Analog Triphosphate Analog Phosphorylation->Triphosphate Analog DNA Polymerase DNA Polymerase Triphosphate Analog->DNA Polymerase Inhibition Ribonucleotide Reductase Ribonucleotide Reductase Triphosphate Analog->Ribonucleotide Reductase Inhibition DNA Strand Breaks DNA Strand Breaks DNA Polymerase->DNA Strand Breaks Ribonucleotide Reductase->DNA Strand Breaks dNTP imbalance p53 Activation p53 Activation DNA Strand Breaks->p53 Activation Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized signaling pathway for cytotoxic purine analogs.

Experimental Protocols

The following are detailed protocols for key experiments to validate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound, Cladribine, 2-chloroadenosine (for comparison)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and comparator compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound and comparator compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

  • Treat the cells with the desired concentrations of the compounds (e.g., at their IC50 and 2x IC50 values) for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow

The following diagram outlines the logical flow for validating the effects of this compound.

Experimental_Workflow Experimental Workflow for Compound Validation Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Dose-Response (MTT Assay) Dose-Response (MTT Assay) Cell Line Selection->Dose-Response (MTT Assay) Determine IC50 Determine IC50 Dose-Response (MTT Assay)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V/PI)->Mechanism of Action Studies Western Blot (Caspases, p53) Western Blot (Caspases, p53) Mechanism of Action Studies->Western Blot (Caspases, p53) Data Analysis & Comparison Data Analysis & Comparison Western Blot (Caspases, p53)->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Workflow for validating a novel compound's effects.

By following this guide, researchers can systematically evaluate the in vitro efficacy of this compound and compare its performance against established purine analogs. This structured approach will facilitate a comprehensive understanding of its potential as a therapeutic agent.

References

Cross-validation of 2'-Deoxy-8-methylamino-adenosine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of 2'-Deoxy-8-methylamino-adenosine Detection Methods

For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides such as this compound is critical for understanding DNA damage, therapeutic efficacy, and various biological processes. This guide provides an objective comparison of the primary analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence-Based Assays.

While direct comparative studies on this compound are limited, this guide synthesizes available data from studies on closely related 8-substituted purine (B94841) adducts to provide a comprehensive overview of the expected performance of each method.

Data Presentation: A Comparative Analysis

The selection of a detection method often depends on the specific requirements of the study, such as sensitivity, throughput, and cost. The following table summarizes the key quantitative performance parameters for each technique, based on data from related modified nucleosides.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Fluorescence-Based Assay
Analyte N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP-C8-dG)[1]8-hydroxy-2-deoxyguanosine (8-OHdG)[2]Adenosine[3]
Limit of Detection (LOD) 2.5 fmol on column[1]0.59 ng/mL[2]11 µM[3]
Limit of Quantitation (LOQ) 10.0 fmol on column[1]Not specifiedNot specified
Linear Range 2.5 - 4000 fmol[1]0.94 - 60 ng/mL[2]Not specified
Precision (CV%) Intra-assay: <10%, Inter-assay: <15%[1]Not specifiedNot specified
Sample Type Enzymatically hydrolyzed DNA[1]Urine, cell culture, plasma[2]Aqueous buffer[3]
Throughput ModerateHighHigh
Specificity High (based on mass-to-charge ratio)Variable (dependent on antibody)Moderate to High
Cost per Sample HighLow to ModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. Below are representative protocols for each of the discussed methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of DNA adducts due to its high sensitivity and specificity.[4]

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from the sample of interest using a standard DNA extraction kit.

  • Quantify the DNA concentration using a spectrophotometer.

  • Enzymatically hydrolyze 50 µg of DNA to 2'-deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[5]

  • Add an isotopically labeled internal standard of this compound to the hydrolysate for accurate quantification.

2. LC Separation:

  • Employ a C18 reversed-phase column for chromatographic separation.

  • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

3. MS/MS Detection:

  • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for both the native and isotopically labeled this compound in Selected Reaction Monitoring (SRM) mode.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput, antibody-based method suitable for screening a large number of samples. A competitive ELISA format is commonly used for the detection of small molecules like modified nucleosides.

1. Plate Coating:

  • Coat a 96-well microplate with an antibody specific to this compound.

  • Wash the plate to remove any unbound antibody.

  • Block the remaining protein-binding sites on the plate.

2. Competitive Binding:

  • Add standards or samples containing this compound to the wells, along with a fixed amount of enzyme-conjugated this compound.

  • The free analyte in the sample will compete with the enzyme-conjugated analyte for binding to the antibody on the plate.

  • Incubate to allow for binding.

3. Detection:

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme, which will produce a colorimetric signal.

  • The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

  • Measure the absorbance using a microplate reader.

Fluorescence-Based Assay

Fluorescence-based assays offer a rapid and sensitive method for detection, often relying on specific fluorescent probes or displacement assays.

1. Probe Preparation:

  • Synthesize or obtain a fluorescent probe that specifically interacts with 8-substituted purine nucleosides. This could be a fluorescently labeled aptamer or a dye-displacement system.[3]

2. Assay Procedure (Indicator Displacement Assay Example):

  • Prepare a solution of a host molecule (e.g., cucurbit[n]uril) and a fluorescent dye that forms a complex with a distinct fluorescence signal.

  • Add the sample containing this compound.

  • The analyte will displace the fluorescent dye from the host molecule, leading to a change in the fluorescence signal (e.g., quenching or enhancement).[3]

3. Measurement:

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a spectrofluorometer.

  • The change in fluorescence is proportional to the concentration of this compound.

Mandatory Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for each detection method.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DNA_Isolation DNA Isolation Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Hydrolysis Spiking Internal Standard Spiking Hydrolysis->Spiking LC_Separation LC Separation Spiking->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_MS_Detection MS/MS Detection (SRM) ESI_Ionization->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Data Analysis & Quantification

LC-MS/MS Experimental Workflow

ELISA_Workflow cluster_assay_prep Assay Preparation cluster_competition Competitive Binding cluster_detection Detection Plate_Coating Plate Coating with Antibody Washing1 Washing Plate_Coating->Washing1 Blocking Blocking Washing1->Blocking Add_Sample Add Sample & Enzyme-Conjugate Blocking->Add_Sample Incubation Incubation Add_Sample->Incubation Washing2 Washing Incubation->Washing2 Add_Substrate Add Substrate Washing2->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Read_Absorbance Read Absorbance Color_Development->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Data Analysis

Competitive ELISA Workflow

Fluorescence_Workflow cluster_reagents Reagent Preparation cluster_assay Assay cluster_measurement Measurement Host_Dye_Complex Prepare Host-Dye Complex Add_Sample Add Sample with Analyte Host_Dye_Complex->Add_Sample Displacement Analyte Displaces Dye Add_Sample->Displacement Measure_Fluorescence Measure Fluorescence Change Displacement->Measure_Fluorescence Data_Analysis Data_Analysis Measure_Fluorescence->Data_Analysis Data Analysis

Fluorescence Displacement Assay Workflow

Conclusion

The choice of a detection method for this compound should be guided by the specific research question and available resources. LC-MS/MS offers the highest specificity and sensitivity, making it ideal for quantitative studies requiring high accuracy. ELISA provides a high-throughput and cost-effective solution for screening large numbers of samples, although with potentially lower specificity. Fluorescence-based assays represent a versatile and sensitive option, particularly for real-time monitoring and high-throughput screening applications. Cross-validation of results between two or more of these methods is highly recommended to ensure data accuracy and reliability.

References

A Comparative Analysis of 2'-Deoxy-8-methylamino-adenosine and Other Adenosine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2'-Deoxy-8-methylamino-adenosine and other clinically relevant adenosine (B11128) analogs, focusing on their performance in preclinical cancer models. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established mechanisms and cytotoxic profiles of prominent adenosine analogs—Cladribine (B1669150), Fludarabine, and Nelarabine—to offer a comparative framework. The guide includes detailed experimental protocols for key assays and visual diagrams of relevant biological pathways and workflows to support further research and drug development efforts.

Executive Summary

Comparative Data of Adenosine Analogs

The following table summarizes the available quantitative data on the cytotoxic activity of the selected adenosine analogs in various cancer cell lines. It is important to note the absence of specific IC50 values for this compound in the reviewed literature.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound Data not availableData not availableData not available
Cladribine U266Multiple Myeloma~2.43 µM[1][2]
RPMI8226Multiple Myeloma~0.75 µM[1][2]
MM1.SMultiple Myeloma~0.18 µM[1][2]
HL-60Promyelocytic Leukemia0.22 µM[3]
Fludarabine RPMI8226Multiple Myeloma1.54 µg/mL[4][5]
MM.1SMultiple Myeloma13.48 µg/mL[4][5]
MM.1RMultiple Myeloma33.79 µg/mL[4][5]
K562Chronic Myelogenous Leukemia3.33 µM[6]
Nelarabine Various sensitive T-ALL cell linesT-cell Acute Lymphoblastic Leukemia2 - 5.5 µM[7][8]
LOUCY (resistant)T-cell Acute Lymphoblastic Leukemia300 µM[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these adenosine analogs involves the inhibition of DNA synthesis and induction of apoptosis. After cellular uptake, these nucleoside analogs are phosphorylated by intracellular kinases to their active triphosphate metabolites. These metabolites can then be incorporated into the growing DNA chain, leading to chain termination, or can inhibit key enzymes involved in DNA synthesis and repair, such as DNA polymerase and ribonucleotide reductase.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_Analog Adenosine Analog (e.g., Cladribine, Fludarabine, Nelarabine) Nucleoside_Transporter Nucleoside Transporter Adenosine_Analog->Nucleoside_Transporter Uptake Analog_Monophosphate Analog Monophosphate Nucleoside_Transporter->Analog_Monophosphate Phosphorylation (Deoxycytidine Kinase) Analog_Diphosphate Analog Diphosphate Analog_Monophosphate->Analog_Diphosphate Phosphorylation Analog_Triphosphate Analog Triphosphate (Active Metabolite) Analog_Diphosphate->Analog_Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Analog_Triphosphate->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Analog_Triphosphate->Ribonucleotide_Reductase Inhibition DNA_Strand_Breaks DNA Strand Breaks Analog_Triphosphate->DNA_Strand_Breaks Incorporation into DNA DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Generalized signaling pathway for adenosine analog-induced apoptosis.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of adenosine analog Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the adenosine analog. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the adenosine analog at its IC50 concentration for a specified time.

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

  • Cell Treatment: Treat cells with the adenosine analog at its IC50 concentration for various time points.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship in Comparative Analysis

The comparative analysis of these adenosine analogs follows a logical progression from initial cytotoxicity screening to a more detailed investigation of the underlying mechanisms of cell death.

Compound_Selection Select Adenosine Analogs (this compound, Cladribine, Fludarabine, Nelarabine) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Determine IC50 values Compound_Selection->Cytotoxicity_Screening Mechanism_Investigation Investigate Mechanism of Action Cytotoxicity_Screening->Mechanism_Investigation Based on IC50 Comparative_Evaluation Comparative Evaluation of Potency and Mechanism Cytotoxicity_Screening->Comparative_Evaluation Apoptosis_Assay Apoptosis Induction (Caspase-3 Assay) Mechanism_Investigation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Perturbation (PI Staining) Mechanism_Investigation->Cell_Cycle_Analysis Apoptosis_Assay->Comparative_Evaluation Cell_Cycle_Analysis->Comparative_Evaluation

Caption: Logical workflow for the comparative analysis of adenosine analogs.

Conclusion

While this compound holds promise as a potential anticancer agent due to its structural similarity to other effective adenosine analogs, a comprehensive comparative analysis is currently hindered by the lack of publicly available quantitative data. The established adenosine analogs—Cladribine, Fludarabine, and Nelarabine—serve as valuable benchmarks, each with a distinct profile of activity against various hematological malignancies. The experimental protocols and analytical frameworks provided in this guide are intended to facilitate future research aimed at characterizing the biological activity of this compound and other novel adenosine analogs, ultimately contributing to the development of more effective cancer therapies. Further investigation is warranted to determine the specific cytotoxic potency, apoptotic induction capabilities, and effects on the cell cycle of this compound in relevant cancer cell line models.

References

A Comparative Analysis of 2'-Deoxy-8-methylamino-adenosine and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the novel purine (B94841) nucleoside analog, 2'-Deoxy-8-methylamino-adenosine, against established anticancer drugs. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from its close and well-studied analog, 8-amino-2'-deoxyadenosine (B77079), to provide insights into its potential therapeutic efficacy. The information presented is intended to support further research and development in the field of oncology.

Mechanism of Action: A Shared Pathway of Apoptosis Induction

Purine nucleoside analogs, including this compound and its related compounds, exert their anticancer effects primarily through the inhibition of DNA synthesis and the induction of programmed cell death, known as apoptosis[1][2]. Upon cellular uptake, these analogs are phosphorylated to their triphosphate forms, which can then be incorporated into DNA, leading to chain termination and cell cycle arrest. Furthermore, the accumulation of these analogs can disrupt cellular metabolism and activate signaling pathways that culminate in apoptosis.

dot

2_Deoxy_8_methylamino_adenosine This compound Cellular_Uptake Cellular Uptake 2_Deoxy_8_methylamino_adenosine->Cellular_Uptake Phosphorylation Phosphorylation (Adenosine Kinase) Cellular_Uptake->Phosphorylation Triphosphate_Analog Triphosphate Analog Phosphorylation->Triphosphate_Analog DNA_Incorporation Incorporation into DNA Triphosphate_Analog->DNA_Incorporation Transcription_Inhibition Inhibition of Transcription Triphosphate_Analog->Transcription_Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Incorporation->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of action for this compound.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for 8-amino-2'-deoxyadenosine and established anticancer drugs across various cancer cell lines. It is important to note that these values are derived from different studies and direct, head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of 8-amino-2'-deoxyadenosine in Multiple Myeloma Cell Lines

Cell LineIC50 (µM)
MM.1S0.3 - 3
RPMI 82260.3 - 3
U2660.3 - 3

Data sourced from a study on 8-amino-adenosine in multiple myeloma cell lines, which is a close structural analog.[3]

Table 2: IC50 Values of Established Anticancer Drugs in Leukemia and Other Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)
Fludarabine RPMI 8226Multiple Myeloma1.54 (as µg/mL)
MM.1SMultiple Myeloma13.48 (as µg/mL)
MM.1RMultiple Myeloma33.79 (as µg/mL)
U266Multiple Myeloma222.2 (as µg/mL)
Cladribine U266Multiple Myeloma~2.43
RPMI 8226Multiple Myeloma~0.75
MM1.SMultiple Myeloma~0.18
Cisplatin K562Chronic Myelogenous Leukemia2.28
Doxorubicin MOLM-14Acute Myeloid Leukemia0.0686
HL60Acute Myeloid LeukemiaNot specified

Note: IC50 values for Fludarabine are presented in µg/mL as reported in the source material.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the efficacy of anticancer compounds. For specific experimental details, it is recommended to consult the original research publications.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and control drugs. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

dot

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere Seed_Cells->Adherence Add_Compound Add test compound and controls Adherence->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

dot

Treat_Cells Treat cells with compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data_Interpretation Interpret Data (Viable, Apoptotic, Necrotic) Analyze->Data_Interpretation

Caption: Workflow for an Annexin V/PI apoptosis assay.

Conclusion

The available data on 8-amino-2'-deoxyadenosine, a close analog of this compound, suggests promising anticancer activity, particularly in hematological malignancies like multiple myeloma. Its mechanism of action, centered on the induction of apoptosis, is a well-established and effective strategy in cancer therapy. While direct comparative data for this compound is currently lacking, the information presented in this guide provides a foundation for further investigation into its therapeutic potential. Future studies should focus on direct, head-to-head comparisons with established drugs in a broader range of cancer models, including in vivo studies, to fully elucidate its efficacy and potential clinical utility.

References

Structural comparison of DNA duplexes with and without 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural and thermodynamic comparison of DNA duplexes with and without the modified base 2'-Deoxy-8-methylamino-adenosine (m⁸A). This document provides researchers, scientists, and drug development professionals with a framework for evaluating the impact of this specific modification on DNA structure and stability.

Introduction

The modification of nucleobases within a DNA duplex can significantly alter its structural and thermodynamic properties. These alterations can, in turn, influence DNA-protein interactions, recognition by enzymes, and the overall biological function of the nucleic acid. The introduction of a methylamino group at the C8 position of deoxyadenosine (B7792050) (to form this compound or m⁸A) is of particular interest. Substitutions at the C8 position of purines are known to influence the glycosidic bond conformation, favoring the syn conformation over the more common anti conformation. This conformational change can lead to significant perturbations in the local and global structure of the DNA duplex. This guide outlines the expected structural consequences of incorporating m⁸A into a DNA duplex and provides detailed experimental protocols for a comparative analysis against an unmodified DNA duplex.

Expected Structural and Thermodynamic Effects

Based on studies of other C8-substituted purines, the incorporation of m⁸A into a DNA duplex is anticipated to have the following effects:

  • Glycosidic Bond Conformation: The bulky methylamino group at the C8 position is expected to create steric hindrance with the sugar-phosphate backbone when the nucleoside is in the anti conformation. This will likely favor a shift towards the syn conformation for the m⁸A residue.

  • Base Pairing: The adoption of a syn conformation by m⁸A would necessitate a non-canonical base pairing arrangement, such as a Hoogsteen base pair, if paired with thymine. This alters the geometry and hydrogen bonding pattern compared to a standard Watson-Crick A-T pair.

  • Helical Structure: The presence of a syn base and a non-canonical base pair can introduce localized distortions in the DNA helix. This may affect parameters such as helical twist, rise, and slide, and could lead to a local unwinding or bending of the duplex.

  • Thermodynamic Stability: The effect on duplex stability is not straightforward. While the disruption of a Watson-Crick base pair can be destabilizing, favorable stacking interactions or altered hydration patterns involving the methylamino group could potentially offset this. The overall change in melting temperature (Tm) will depend on the balance of these factors and the sequence context. Studies on other C8-amino purines have shown that they can either stabilize or destabilize duplexes and triplexes.

Comparative Data Summary

A direct experimental comparison would yield quantitative data on the structural and thermodynamic differences between a standard and an m⁸A-containing DNA duplex. The following table outlines the key parameters that would be measured.

ParameterUnmodified DNA Duplex (Expected)m⁸A-Containing DNA Duplex (Hypothesized)Experimental Technique
Thermodynamics
Melting Temperature (Tm)HigherLower or context-dependentUV Thermal Denaturation
ΔG° (Gibbs Free Energy)More negativeLess negative or context-dependentUV Thermal Denaturation
ΔH° (Enthalpy)More negativeLess negative or context-dependentUV Thermal Denaturation
ΔS° (Entropy)More negativeLess negative or context-dependentUV Thermal Denaturation
Structural Parameters NMR Spectroscopy
Glycosidic Angle (χ) of A/m⁸Aantisyn2D NOESY
Sugar Pucker of A/m⁸AC2'-endoMay be altered (e.g., C3'-endo)2D COSY/TOCSY
Base Pairing SchemeWatson-CrickHoogsteen or Wobble2D NOESY (Imino Protons)
Inter-proton DistancesConsistent with B-form DNAAltered distances around the modification site2D NOESY
Helical Parameters (local)Standard B-form valuesDeviations in twist, rise, slide, etc., at and near the m⁸A-T pairStructure Calculation from NMR

Experimental Protocols

A thorough comparison requires the synthesis of both the unmodified and m⁸A-containing oligonucleotides, followed by biophysical characterization.

Oligonucleotide Synthesis

The synthesis of the m⁸A-containing oligonucleotide would be achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

  • Phosphoramidite Synthesis: The this compound nucleoside would first be protected at the N6-amino and 8-methylamino groups, and then converted into a phosphoramidite building block.

  • Solid-Phase Synthesis: The modified phosphoramidite is incorporated at the desired position in the oligonucleotide sequence during standard solid-phase DNA synthesis.

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Due to the potential lability of the 8-methylamino group under standard deprotection conditions, milder deprotection strategies may be necessary. The final product is purified by high-performance liquid chromatography (HPLC).

UV Thermal Denaturation

This technique is used to determine the thermodynamic stability of the DNA duplexes.

  • Sample Preparation: The synthesized oligonucleotides (both the modified strand and its complement, and the unmodified control and its complement) are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Melting Curve Acquisition: The absorbance of the DNA solution at 260 nm is monitored as the temperature is slowly increased. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands.

  • Data Analysis: Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves, providing a quantitative measure of duplex stability.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the DNA duplexes in solution.

  • Sample Preparation: The purified and annealed DNA duplexes are dissolved in a suitable buffer, and D₂O is added for experiments observing non-exchangeable protons, while a H₂O/D₂O mixture is used for observing exchangeable imino protons.

  • 1D and 2D NMR Experiments: A series of NMR experiments are conducted:

    • 1D ¹H NMR: To observe the imino protons, which are indicative of base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which is crucial for sequential assignment and determining the glycosidic bond conformation.

    • 2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy): To identify protons within the same sugar spin system, which aids in assignment and determining sugar pucker.

  • Structure Calculation: The distance restraints derived from NOESY spectra are used in molecular dynamics simulations to generate a high-resolution 3D structure of the duplex.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Comparative Structural Analysis cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis and Structure Calculation cluster_comparison Comparative Analysis synthesis_unmodified Synthesis of Unmodified Oligonucleotide uv_melting UV Thermal Denaturation synthesis_unmodified->uv_melting nmr_spectroscopy NMR Spectroscopy synthesis_unmodified->nmr_spectroscopy synthesis_modified Synthesis of m⁸A-Containing Oligonucleotide synthesis_modified->uv_melting synthesis_modified->nmr_spectroscopy thermo_analysis Thermodynamic Parameter Calculation (Tm, ΔG°, ΔH°, ΔS°) uv_melting->thermo_analysis nmr_analysis NMR Data Processing and Resonance Assignment nmr_spectroscopy->nmr_analysis comparison Structural and Thermodynamic Comparison thermo_analysis->comparison structure_calc 3D Structure Calculation and Refinement nmr_analysis->structure_calc structure_calc->comparison

Caption: Workflow for the synthesis and comparative analysis of DNA duplexes.

Logical Relationship of Structural Perturbation

structural_perturbation Hypothesized Structural Cascade of m⁸A Incorporation start Incorporation of This compound (m⁸A) steric_hindrance Steric Hindrance at C8 start->steric_hindrance syn_conformation Favors syn Glycosidic Bond Conformation steric_hindrance->syn_conformation non_canonical_bp Non-Canonical Base Pairing (e.g., Hoogsteen) syn_conformation->non_canonical_bp local_distortion Local Helix Distortion non_canonical_bp->local_distortion altered_stability Altered Thermodynamic Stability (ΔTm) local_distortion->altered_stability biological_impact Potential Impact on Biological Function altered_stability->biological_impact

Caption: The proposed mechanism of m⁸A-induced structural changes in a DNA duplex.

A Comparative Analysis of 2'-Deoxy-8-methylamino-adenosine and 8-bromo-2'-deoxyadenosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analogs, both 2'-Deoxy-8-methylamino-adenosine and 8-bromo-2'-deoxyadenosine (B120125) have emerged as compounds of interest for their potential therapeutic applications, primarily in oncology. This guide provides a side-by-side analysis of their physicochemical properties, biological activities, and mechanisms of action, supported by available experimental data to aid researchers and drug development professionals in their endeavors.

Physicochemical Properties

A fundamental comparison of the two molecules reveals differences in their molecular weight and structure, stemming from the distinct substitutions at the 8-position of the adenine (B156593) base.

PropertyThis compound8-bromo-2'-deoxyadenosine
Molecular Formula C₁₁H₁₆N₆O₃C₁₀H₁₂BrN₅O₃
Molecular Weight 280.28 g/mol [1]330.14 g/mol [2]
Chemical Structure Adenosine (B11128) with a methylamino group at the C8 position and a deoxyribose sugar.Adenosine with a bromine atom at the C8 position and a deoxyribose sugar.
Appearance Not specified in available literature.White to yellow powder.[3]
Solubility Not specified in available literature.Soluble in DMSO or DMF.[3]
CAS Number 13389-10-1[4]14985-44-5[3]

Biological Activity and Mechanism of Action

Both compounds are classified as purine (B94841) nucleoside analogs and are recognized for their broad antitumor activities, which are generally attributed to their ability to inhibit DNA synthesis and induce apoptosis[4]. However, the specific nuances of their biological effects and mechanisms of action show some divergence.

8-bromo-2'-deoxyadenosine has been more extensively studied, with documented cytotoxic effects against various cancer cell lines. It is known to be a potent inhibitor of cell growth, with a reported IC50 value of 0.068 µM in CCRF-CEM human T-lymphoblastoid cells[7]. Like its methylamino counterpart, it exerts its effects through the inhibition of DNA synthesis[7]. Furthermore, 8-bromo-2'-deoxyadenosine has been identified as a radiosensitizer, enhancing the efficacy of radiation therapy. This radiosensitizing effect is linked to its ability to undergo dissociative electron attachment, leading to the formation of radical species that can induce DNA damage.

A key aspect of the metabolism of these analogs is their interaction with adenosine deaminase. Modifications at the 8-position can influence their susceptibility to deamination, which in turn affects their bioavailability and therapeutic efficacy.

Comparative Cytotoxicity Data

Quantitative data for a direct comparison is limited. However, the available data for 8-bromo-2'-deoxyadenosine provides a benchmark for its cytotoxic potency.

CompoundCell LineIC50 Value (µM)Reference
8-bromo-2'-deoxyadenosineCCRF-CEM0.068[7]
This compoundNot AvailableNot Available-

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of these nucleoside analogs.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the inhibition of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

  • Cell Treatment: Treat cells with the test compound for a desired period.

  • BrdU Labeling: Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Analysis: Quantify the fluorescence using a microplate reader or flow cytometer to determine the extent of DNA synthesis inhibition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Expose cells to the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Visualizing the Mechanism of Action

The following diagrams illustrate the general mechanism of action for these purine nucleoside analogs and a typical experimental workflow.

purine_analog_moa cluster_cell Cancer Cell analog Purine Analog (e.g., 8-substituted-2'-deoxyadenosine) transport Nucleoside Transporter analog->transport intracellular_analog Intracellular Analog transport->intracellular_analog phosphorylation Cellular Kinases intracellular_analog->phosphorylation triphosphate Analog-Triphosphate phosphorylation->triphosphate dna_polymerase DNA Polymerase triphosphate->dna_polymerase Inhibition/Incorporation dna_synthesis DNA Synthesis dna_polymerase->dna_synthesis Blocks dna_damage DNA Damage dna_synthesis->dna_damage apoptosis_pathway Apoptosis Pathway dna_damage->apoptosis_pathway apoptosis Apoptosis apoptosis_pathway->apoptosis

Caption: General mechanism of action for purine nucleoside analogs.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound or 8-bromo-2'-deoxyadenosine cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism dna_synthesis DNA Synthesis Inhibition Assay mechanism->dna_synthesis apoptosis Apoptosis Assay mechanism->apoptosis end End dna_synthesis->end apoptosis->end

Caption: Experimental workflow for comparing the two compounds.

Conclusion

Both this compound and 8-bromo-2'-deoxyadenosine are promising purine nucleoside analogs with demonstrated or inferred anticancer properties. 8-bromo-2'-deoxyadenosine is better characterized, with established cytotoxic concentrations and a known role as a radiosensitizer. While direct comparative data is lacking for this compound, its structural similarity and the known activities of related 8-substituted analogs suggest a similar mechanism of action involving the inhibition of DNA synthesis and induction of apoptosis. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two compounds. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for such future investigations.

References

Benchmarking the Mutagenic Potential of 2'-Deoxy-8-methylamino-adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mutagenic potential of 2'-Deoxy-8-methylamino-adenosine against other relevant nucleoside analogs. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, particularly 8-substituted purine (B94841) nucleosides, to provide a predictive benchmark. Detailed experimental protocols for key mutagenicity assays are also presented to facilitate further research and direct testing.

Comparative Mutagenicity Data

Table 1: Mutagenic Potential of 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodA) in Mammalian Cells [1]

CompoundCell LineMutation Frequency (%)Predominant Mutation Type
8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodA)COS-71.2A -> C Transversion
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)COS-75.2 - 6.8G -> T Transversion

Data extracted from a study comparing the mutagenic properties of 8-oxodA and 8-oxodG in mammalian cells. The mutation frequency of 8-oxodA was found to be at least four times lower than that of 8-oxodG under similar conditions.[1]

The presence of a substituent at the 8-position of purine nucleosides can influence their mutagenic potential. For instance, 8-substituted purine nucleosides are known to favor a syn-conformation, which can affect their interaction with DNA polymerases and potentially lead to misincorporation of bases during DNA replication.[2]

Experimental Protocols for Mutagenicity Assessment

To definitively determine the mutagenic potential of this compound, a battery of standardized genotoxicity assays is recommended. These assays, including the Ames test, Micronucleus Assay, and Comet Assay, provide a comprehensive evaluation of a compound's ability to induce gene mutations, chromosomal damage, and DNA strand breaks.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3]

Methodology:

  • Strain Selection: Utilize multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[4][5]

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to various concentrations of this compound for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Analysis: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][7]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the chosen cell line or primary cells.

  • Embedding: Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: Lyse the cells with detergents and high salt to remove membranes and proteins, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head. An increase in comet tail parameters indicates DNA damage.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the experimental processes and potential cellular pathways involved, the following diagrams are provided.

Experimental_Workflow_Ames_Test cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria S. typhimurium strains Mix Mix Bacteria, Compound, & S9 Mix Bacteria->Mix Compound This compound Compound->Mix S9 S9 Mix (optional) S9->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C Pour->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenicity Count->Result

Caption: Workflow for the Ames Test.

Experimental_Workflow_Micronucleus_Assay start Start with Mammalian Cell Culture treat Treat with 2'-Deoxy-8-methylamino- adenosine start->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest and Fix Cells cytoB->harvest stain Stain with Fluorescent Dyes harvest->stain analyze Microscopic Analysis of Binucleated Cells stain->analyze result Quantify Micronuclei Frequency analyze->result

Caption: Workflow for the In Vitro Micronucleus Assay.

Experimental_Workflow_Comet_Assay A Single Cell Suspension B Embed in Agarose A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F DNA Staining E->F G Fluorescence Microscopy F->G H Image Analysis (Comet Scoring) G->H

Caption: Workflow for the Comet Assay.

Potential Signaling Pathways Affected by DNA Damage

DNA damage induced by mutagenic agents can activate complex cellular signaling pathways, primarily centered around cell cycle arrest and DNA repair. The following diagram illustrates a simplified overview of these pathways.

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_response Cellular Response cluster_outcomes Cell Fate Outcomes Mutagen This compound DNA_Damage DNA Lesions (e.g., Strand Breaks, Adducts) Mutagen->DNA_Damage Sensors Damage Sensors (e.g., ATM, ATR) DNA_Damage->Sensors Mediators Mediator Proteins (e.g., CHK1, CHK2) Sensors->Mediators Effectors Effector Proteins (e.g., p53) Mediators->Effectors Repair DNA Repair Effectors->Repair CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest Apoptosis Apoptosis Effectors->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of DNA adduct formation by several classes of chemical compounds known for their genotoxic potential. The data presented herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development to facilitate a deeper understanding of the mechanisms of chemical carcinogenesis and to aid in the risk assessment of novel chemical entities.

Quantitative Comparison of DNA Adduct Formation

The formation of covalent bonds between chemical compounds or their metabolites and DNA, known as DNA adducts, is a critical initiating event in chemical carcinogenesis. The extent of DNA adduct formation can vary significantly between different compounds, depending on their chemical structure, metabolic activation pathways, and the efficiency of DNA repair mechanisms. This section presents a quantitative comparison of DNA adduct levels for four major classes of genotoxic compounds: Polycyclic Aromatic Hydrocarbons (PAHs), Aromatic Amines, N-Nitroso Compounds, and Alkylating Agents.

Table 1: DNA Adduct Formation by Polycyclic Aromatic Hydrocarbons (PAHs)
CompoundSystemExposure/DoseAdduct Level (adducts/10⁸ nucleotides)Analytical MethodReference
Benzo[a]pyrene (B[a]P)Human White Blood Cells (Mothers)Ambient Air (PAH range: 0.5-15 ng/m³)Mean values varied across populationsELISA[1]
Benzo[a]pyrene (B[a]P)Human White Blood Cells (Newborns)In utero (PAH range: 0.5-15 ng/m³)Generally higher than maternal levelsELISA[1]
Benzo[a]pyrene (B[a]P)Rodent Skin (dermal application)Not specified70.3 ± 14.0³²P-postlabeling[2]
Benzo[a]pyrene (B[a]P)Rodent Lung (dermal application)Not specified0.5 ± 0.2³²P-postlabeling[2]
Aromatic CompoundsHuman Blood (Female non-smokers)Environmental1.7 to 18.6 (mean: 5.8 ± 3.1)³²P-postlabeling
Table 2: DNA Adduct Formation by Aromatic Amines
CompoundSystemConcentrationAdduct Level (adducts/10⁷ DNA bases)Analytical MethodReference
2-Amino-9H-pyrido[2,3-b]indole (AαC)Human Hepatocytes10 µM~140LC-ESI-MS[3]
4-Aminobiphenyl (4-ABP)Human Hepatocytes10 µM~40-100LC-ESI-MS[3]
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)Human Hepatocytes10 µM~10-30LC-ESI-MS[3]
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)Human Hepatocytes10 µM~5-15LC-ESI-MS[3]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)Human Hepatocytes10 µM~3.4-10LC-ESI-MS[3]
Table 3: DNA Adduct Formation by N-Nitroso Compounds
CompoundSystemAdduct LevelAnalytical MethodReference
N-Nitrosodimethylamine (NDMA)Rat Liver DNA273–317 µmol O⁶-MeG/mol GuaNot specified[4]
N-Nitrosodimethylamine (NDMA)Rat Liver DNA1363–1373 µmol N⁷-MeG/mol GuaNot specified[4]
Ethylating AgentsHuman Leukocyte DNA (Smokers)44.8 ± 52.0 O²-Et-Thd/10⁸ nucleotidesNot specified[4]
Ethylating AgentsHuman Leukocyte DNA (Smokers)41.1 ± 43.8 N³-Et-Thd/10⁸ nucleotidesNot specified[4]
Ethylating AgentsHuman Leukocyte DNA (Smokers)48.3 ± 53.9 O⁴-Et-Thd/10⁸ nucleotidesNot specified[4]
Table 4: DNA Adduct Formation by Alkylating Agents
CompoundSystemDose/ConcentrationAdduct LevelAnalytical MethodReference
MelphalanHuman Multiple Myeloma PatientsHigh-dose therapy9.9–23.4 adducts/10⁷ nucleotides (peak)Not specified[5]
MelphalanHuman Multiple Myeloma PatientsHigh-dose therapy29.8–443.4 (adducts/10⁷ nucleotides) x h (AUC)Not specified[5]
Cyclophosphamide (G-NOR-G adduct)Human FA patients5–10 mg/kg/day0.58 - 8.45 adducts/10⁶ nucleotidesNot specified[6]
Cyclophosphamide (G-NOR-G adduct)Human non-FA patients50–60 mg/kg/daySimilar AUC to FA patients despite higher doseNot specified[6]

Experimental Protocols

The accurate quantification of DNA adducts is paramount for comparative studies. The two most widely employed methods are ³²P-postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts, particularly bulky aromatic adducts.[7][8][9][10][11] The general protocol involves the following steps:

  • DNA Isolation and Digestion: High molecular weight DNA is isolated from the target tissue or cells and enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the excess of normal nucleotides, often by nuclease P1 treatment which dephosphorylates normal 3'-mononucleotides but not the bulky adducts.

  • ⁵'-Labeling with ³²P: The enriched adducts are then labeled at the 5'-hydroxyl group with high-specific-activity [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and resolved by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of counts per minute in the adduct spots to the total counts per minute of nucleotides in the DNA sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful technique for the identification and quantification of specific DNA adducts due to its high selectivity and sensitivity.[12][13][14][15] A typical LC-MS/MS protocol for DNA adduct analysis includes:

  • DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Stable Isotope Internal Standards: For accurate quantification, stable isotope-labeled internal standards corresponding to the adducts of interest are added to the samples.

  • Chromatographic Separation: The nucleoside mixture is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically using a reverse-phase column.

  • Mass Spectrometric Detection: The eluting nucleosides are ionized, most commonly by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer.

  • Selected Reaction Monitoring (SRM): For quantitative analysis, the mass spectrometer is operated in SRM mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored. The peak area ratio of the analyte to the internal standard is used to quantify the adduct level.

Visualizing the Impact: DNA Damage Response and Experimental Workflow

The formation of DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage and maintain genomic integrity. A simplified representation of the DDR pathway and a general workflow for DNA adduct analysis are presented below.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA_Adducts DNA Adducts (PAHs, Aromatic Amines, etc.) MRN MRN Complex DNA_Adducts->MRN Recognition RPA RPA DNA_Adducts->RPA Recognition ATM ATM MRN->ATM Activation ATR ATR RPA->ATR Activation Chk2 Chk2 ATM->Chk2 Phosphorylation Chk1 Chk1 ATR->Chk1 Phosphorylation p53 p53 Chk2->p53 Activation Chk1->p53 Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA Damage Response (DDR) pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Tissue Tissue/Cell Sample DNA_Isolation DNA Isolation Tissue->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis/ Digestion DNA_Isolation->DNA_Hydrolysis LC_MSMS LC-MS/MS DNA_Hydrolysis->LC_MSMS P32_Postlabeling ³²P-Postlabeling DNA_Hydrolysis->P32_Postlabeling Quantification Quantification of DNA Adducts LC_MSMS->Quantification P32_Postlabeling->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: General workflow for DNA adduct analysis.

References

Safety Operating Guide

Safe Disposal of 2'-Deoxy-8-methylamino-adenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog with potential antitumor activity.[1][2][3] Due to its classification and potential cytotoxic properties, it is imperative to handle and dispose of this compound with the same precautions as for chemotherapeutic agents. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety Considerations

Before handling or disposing of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions to take in case of exposure.

Table 1: Personal Protective Equipment (PPE) and Emergency Exposure Procedures

AspectRecommendation
Personal Protective Equipment (PPE) Wear a lab coat, disposable gloves (nitrile or other chemically resistant material), and safety glasses with side shields. For handling powders or creating aerosols, a fit-tested N95 respirator or a chemical fume hood is required.
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

II. Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste, following the guidelines for cytotoxic or chemotherapeutic agents.

1. Waste Segregation:

  • Bulk Quantities: Any unused or expired pure compound, solutions with a concentration greater than 3%, or heavily contaminated materials are considered "bulk" hazardous waste.

  • Trace Quantities: Items with minimal residual amounts (less than 3% by weight), such as empty vials, pipette tips, and lightly contaminated gloves and bench paper, are considered "trace" waste.

2. Waste Collection and Containment:

  • Bulk Waste:

    • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black or labeled for "Cytotoxic Waste" or "Chemotherapeutic Waste."

    • Collect liquid waste in a compatible, sealed, and labeled container, also designated for cytotoxic liquid waste. Do not mix with other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Trace Waste:

    • Place all trace-contaminated solid waste, including sharps, into a designated yellow chemotherapy waste container. Sharps must be placed in a puncture-resistant sharps container that is then placed in the yellow bag or container.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Cytotoxic," "Toxic").

  • Store waste containers in a designated, secure area away from general laboratory traffic until collection by the EHS department or a licensed hazardous waste disposal company.

4. Decontamination of Work Surfaces and Equipment:

  • All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.

  • Use a deactivating solution if one is approved by your institution's EHS for this class of compounds. A common practice for many cytotoxic drugs is a two-step process of cleaning with a detergent solution followed by a disinfectant.

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as trace chemotherapeutic waste.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • For liquid spills, gently apply the absorbent material, working from the outside in.

  • For solid spills, carefully moisten the absorbent material before placing it over the powder to avoid generating dust.

  • Collect all contaminated materials and place them in the bulk hazardous waste container.

  • Decontaminate the spill area as described above.

  • Report the spill to your laboratory supervisor and EHS department.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Waste Generated (this compound) Assess_Type Assess Waste Type Start->Assess_Type Bulk Bulk Waste (>3% concentration, unused product) Assess_Type->Bulk Bulk Trace Trace Waste (<3% residue, contaminated PPE) Assess_Type->Trace Trace Bulk_Container Place in BLACK Hazardous Waste Container (Labeled 'Cytotoxic') Bulk->Bulk_Container Trace_Container Place in YELLOW Chemotherapy Waste Container Trace->Trace_Container Store Store in Designated Secure Area Bulk_Container->Store Trace_Container->Store Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Pickup

Caption: Logical workflow for the disposal of this compound.

IV. Experimental Protocols for Decontamination

Protocol: Surface Decontamination

  • Initial Cleaning: Prepare a solution of a laboratory-grade detergent in water.

  • Thoroughly wipe the contaminated surface with a disposable pad saturated with the detergent solution. This step is to physically remove the compound.

  • Rinsing: Wipe the surface with a new disposable pad saturated with distilled water to remove the detergent.

  • Disinfection/Second Cleaning: Wipe the surface with a 70% ethanol (B145695) or isopropanol (B130326) solution.

  • Final Rinse: Wipe the surface one last time with a disposable pad saturated with distilled water.

  • Disposal of Cleaning Materials: All used pads, gloves, and other disposable materials from this process must be disposed of as trace chemotherapeutic waste in a yellow container.

Disclaimer: The information provided is based on general safety principles for handling cytotoxic compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations, as local and national rules may vary. Always prioritize safety and follow established protocols in your laboratory.

References

Personal protective equipment for handling 2'-Deoxy-8-methylamino-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE).[1] Standard laboratory practice dictates the use of a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2] In situations where dusts may be generated, additional respiratory protection should be employed.

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment Specifications Purpose
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and changed if contaminated.
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for splash hazards.To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat. For larger quantities or significant exposure risk, a chemical-resistant apron or suit may be necessary.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient to control airborne dust or aerosols.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Ventilated Area prep_setup->handle_weigh handle_dissolve Dissolve or Handle Compound handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon cleanup_ppe Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves, disposable lab coat) Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container.
Aqueous Solutions Consult your institution's environmental health and safety office for specific guidelines on aqueous chemical waste disposal. Do not pour down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.